3-Butanoyl-1-tosylpyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-15(17)13-9-10-16(11-13)20(18,19)14-7-5-12(2)6-8-14/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZICTACJYTUCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742672 | |
| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132649-21-8 | |
| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological activity of 3-acyl-1-tosylpyrrole derivatives
An In-Depth Technical Guide to the Synthesis and Anticancer Activity of 3-Aroyl-Pyrrole Scaffolds Derived from 3-Acyl-1-Tosylpyrrole Intermediates
Executive Summary
The pyrrole ring is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2] This guide focuses on a particularly potent class of synthetic pyrrole derivatives: 3-aroyl-pyrroles, which have emerged as formidable anticancer agents. The primary mechanism underpinning their activity is the inhibition of tubulin polymerization, a critical process for cell division, thereby inducing mitotic arrest and apoptosis in cancer cells.[3][4]
From a synthetic chemistry perspective, the regioselective introduction of functional groups onto the pyrrole ring is a significant challenge. This guide elucidates the strategic importance of 3-acyl-1-tosylpyrrole derivatives as pivotal intermediates. The use of the electron-withdrawing N-tosyl group is a cornerstone of the synthetic strategy, serving to protect the nitrogen and direct electrophilic acylation specifically to the C-3 position. This control is paramount for building the pharmacophore required for potent biological activity.
This document provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of this compound class. It includes field-proven experimental protocols for synthesis and biological evaluation, ensuring that the described methods are robust and reproducible.
The Pyrrole Scaffold in Oncology Drug Discovery
Heterocyclic compounds are the bedrock of medicinal chemistry, and the five-membered nitrogen-containing pyrrole ring is a recurring motif in a vast array of pharmacologically active agents.[1] Its structural versatility and ability to engage in various biological interactions have made it a focal point for drug design. In oncology, pyrrole derivatives have demonstrated significant therapeutic potential, targeting various cellular pathways to exert cytotoxic effects against cancer cells.[5]
Among these, compounds featuring a 3-aroyl substituent have shown exceptional promise. This structural feature is often associated with potent inhibition of tubulin polymerization, placing these molecules in the esteemed class of microtubule-targeting agents (MTAs), alongside clinical drugs like paclitaxel and vinca alkaloids.[3][6] The 3-aroyl-1-arylpyrrole (ARAP) scaffold, in particular, has been identified as a powerful inhibitor of cancer cell growth, validating this core structure as a high-value target for further development.[3]
Strategic Synthesis via 3-Acyl-1-Tosylpyrrole Intermediates
The synthesis of multi-substituted pyrroles requires precise control over the regioselectivity of reactions. Direct acylation of pyrrole often leads to a mixture of 2- and 3-substituted products, complicating purification and reducing yields.
Rationale for N-Tosyl Protection
The engagement of a tosyl (p-toluenesulfonyl) group at the N-1 position is a key strategic decision. The N-tosyl group serves two primary functions:
-
Nitrogen Protection: It protects the pyrrole nitrogen from undesired side reactions.
-
Regiodirection: As a strong electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C-2 and C-5 positions. This electronic effect makes the C-3 position the most favorable site for electrophilic substitution, such as Friedel-Crafts acylation.
This strategy provides a reliable and high-yielding pathway to exclusively obtain 3-acylpyrrole derivatives, which are the essential precursors to the final, highly active compounds.[7]
Detailed Protocol: Synthesis of 3-Acyl-1-Tosylpyrrole
This protocol describes a representative Friedel-Crafts acylation of 1-tosylpyrrole. The causality behind this choice is its high regioselectivity and reliability.
Objective: To synthesize (4-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl)(phenyl)methanone, a representative 3-aroyl-pyrrole, starting from 1-tosylpyrrole.
Step 1: Synthesis of 1-Tosylpyrrole
-
To a solution of pyrrole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-tosylpyrrole.
Step 2: Friedel-Crafts Acylation to yield 3-Aroyl-1-Tosylpyrrole
-
To a solution of 1-tosylpyrrole (1.0 eq) and 3,4,5-trimethoxybenzoyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.5 eq) portion-wise.
-
Scientific Rationale: AlCl₃ is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. DCM is an inert solvent suitable for Friedel-Crafts reactions.
-
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly into a beaker of ice-water with stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the 3-(3,4,5-trimethoxybenzoyl)-1-tosylpyrrole intermediate.
Step 3: Deprotection of the Tosyl Group (Example)
-
Dissolve the 3-aroyl-1-tosylpyrrole (1.0 eq) in methanol.
-
Add an aqueous solution of NaOH (e.g., 2 M, 5.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Self-Validation: The progress is monitored by TLC until the starting material is consumed. This basic hydrolysis cleaves the N-S bond.
-
-
Cool the mixture, neutralize with HCl (e.g., 1 M), and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic extracts. Purify by chromatography to obtain the final N-H pyrrole product. This product can then be used for further N-arylation if desired.
Primary Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is essential for several cellular functions, most notably the formation of the mitotic spindle during cell division.[8] Disrupting microtubule dynamics is a clinically validated strategy for cancer therapy.[4]
3-Aroyl-pyrrole derivatives exert their potent anticancer effects by acting as antimitotic agents that interfere with this process.[3][9] Extensive studies, including competition assays with colchicine, have demonstrated that these compounds bind to the colchicine-binding site on β-tubulin.[3][10]
Mechanism of Inhibition:
-
Binding: The 3-aroyl-pyrrole derivative binds to a specific site on soluble, unpolymerized αβ-tubulin dimers.
-
Conformational Change: This binding induces a conformational change in the tubulin dimer, making it incapable of polymerizing onto the growing end of a microtubule.
-
Inhibition of Assembly: By sequestering tubulin dimers, the compound effectively lowers the concentration of assembly-competent tubulin, thus inhibiting microtubule growth.
-
Spindle Disruption: The lack of proper microtubule formation prevents the assembly of a functional mitotic spindle.
-
Cell Cycle Arrest & Apoptosis: The cell's spindle assembly checkpoint is activated, leading to an arrest in the G2/M phase of the cell cycle and, ultimately, programmed cell death (apoptosis).[4][10]
Conclusion and Future Directions
3-Acyl-1-tosylpyrrole derivatives are indispensable intermediates for the regioselective synthesis of 3-aroyl-pyrroles, a class of compounds with compelling anticancer activity. The primary mechanism of action, inhibition of tubulin polymerization at the colchicine binding site, is well-established and positions these molecules as promising candidates for further drug development. The potent, low-micromolar activity against a range of cancer cell lines underscores their therapeutic potential.
Future research should focus on optimizing the pharmacokinetic properties of lead compounds, such as aqueous solubility and metabolic stability, to enhance their in vivo efficacy. The development of water-soluble prodrugs could be a viable strategy. Furthermore, exploring the activity of this scaffold against other cancer types, particularly those known to be sensitive to microtubule-targeting agents, represents a promising avenue for continued investigation.
References
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Zhan, X. P., Lan, L., Wang, S., Zhao, K., Xin, Y. X., Qi, Q., Wang, Y. L., & Mao, Z. M. (2017). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives. Chemistry & Biodiversity, 14(2). [Link]
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Bentham Science Publishers. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]
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La Regina, G., Bai, R., Coluccia, A., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity as Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6531–6552. [Link]
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Gelfand, E. W. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
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Szymańska, E., et al. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. ResearchGate. [Link]
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Kashyap, T., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5780. [Link]
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Khachatryan, H., Olszowy, B., Barrero, C. A., Gordon, J., & Perez-Leal, O. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 249. [Link]
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Ali, M. A., et al. (n.d.). Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Friedel-Crafts Acylation of 1-Tosylpyrrole with Butanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of crucial carbon-carbon bonds. This guide provides an in-depth examination of the Friedel-Crafts acylation of 1-tosylpyrrole with butanoyl chloride, a reaction of significant interest in the synthesis of complex heterocyclic molecules. We will explore the nuanced mechanistic details, the critical role of the N-tosyl protecting group in directing regioselectivity, a field-tested experimental protocol, and strategies for optimization and troubleshooting. This document is intended to serve as a comprehensive resource for chemists engaged in the synthesis of pyrrole-containing scaffolds for pharmaceutical and materials science applications.
Introduction: The Strategic Importance of Acylated Pyrroles
Pyrrole and its derivatives are fundamental heterocyclic motifs present in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The introduction of acyl groups onto the pyrrole ring is a key synthetic transformation that provides a versatile handle for further functionalization, enabling the construction of complex molecular architectures. The Friedel-Crafts acylation is a powerful and direct method for achieving this, involving an electrophilic aromatic substitution where an acyl group is installed onto the aromatic ring.[3][4][5]
The substrate of focus, 1-tosylpyrrole, introduces a layer of complexity and control to this classic reaction. The tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen is not merely a protecting group; its strong electron-withdrawing nature significantly modulates the reactivity and regioselectivity of the pyrrole nucleus. Understanding the interplay between the tosyl group, the Lewis acid catalyst, and the acylating agent is paramount for achieving the desired acylated product with high yield and selectivity.
Mechanistic Insights and the Role of the N-Tosyl Group
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[4][6][7] The key steps are the generation of a potent electrophile, the acylium ion, followed by its attack on the electron-rich pyrrole ring.
Step 1: Formation of the Acylium Ion
The reaction is initiated by the coordination of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to the chlorine atom of butanoyl chloride.[8][9] This polarization and subsequent cleavage of the carbon-chlorine bond generates a highly reactive and resonance-stabilized acylium ion.[10]
Step 2: Electrophilic Attack and the Sigma Complex
The acylium ion then acts as the electrophile, attacking the π-electron system of the 1-tosylpyrrole. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as the Wheland or sigma complex.[11]
Step 3: Aromatization
Finally, a weak base, typically the conjugate base of the Lewis acid (e.g., AlCl₄⁻), abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the pyrrole ring and yields the final acylated product.[4]
Regioselectivity: The Directing Influence of the N-Tosyl Group
Unsubstituted pyrrole typically undergoes electrophilic substitution preferentially at the C2 (α) position due to the greater resonance stabilization of the resulting sigma complex.[12] However, the presence of a strong electron-withdrawing group like the N-tosyl moiety significantly alters this preference.
The N-tosyl group deactivates the pyrrole ring towards electrophilic attack. This deactivation is more pronounced at the adjacent C2 and C5 positions. Consequently, electrophilic attack is often directed to the C3 and C4 positions. The choice of Lewis acid plays a crucial role in the regiochemical outcome. Strong Lewis acids like AlCl₃ tend to favor acylation at the C3-position of N-sulfonylated pyrroles.[13] In contrast, weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ can lead to a higher proportion of the C2-acylated product.[13] This is a critical consideration for synthetic planning.
Caption: The mechanism of Friedel-Crafts acylation of 1-tosylpyrrole.
Detailed Experimental Protocol
This protocol provides a robust method for the Friedel-Crafts acylation of 1-tosylpyrrole with butanoyl chloride, optimized for regioselectivity towards the C2 position using a milder Lewis acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Tosylpyrrole | 221.28 | 5.00 g | 22.6 mmol | Substrate |
| Butanoyl chloride | 106.55 | 2.66 g (2.41 mL) | 24.9 mmol | Acylating agent |
| Tin(IV) chloride (SnCl₄) | 260.51 | 6.51 g (2.95 mL) | 24.9 mmol | Lewis acid catalyst |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |
| Saturated NaHCO₃(aq) | - | 50 mL | - | For quenching |
| Brine | - | 50 mL | - | For washing |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-tosylpyrrole (5.00 g, 22.6 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the 1-tosylpyrrole is completely dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Slowly add tin(IV) chloride (2.95 mL, 24.9 mmol) to the stirred solution via syringe. A slight exotherm may be observed. Stir for 15 minutes at 0 °C.
-
Acylating Agent Addition: Add butanoyl chloride (2.41 mL, 24.9 mmol) dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice and saturated aqueous sodium bicarbonate solution (50 mL) with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 hexanes:ethyl acetate).
Reaction Optimization and Troubleshooting
Several parameters can be adjusted to optimize the yield and regioselectivity of the Friedel-Crafts acylation of 1-tosylpyrrole.
| Parameter | Variation | Effect on Reaction | Rationale |
| Lewis Acid | AlCl₃ | Increased reactivity, favors C3-acylation | Stronger Lewis acid generates acylium ion more readily.[13] |
| SnCl₄ | Milder conditions, often favors C2-acylation | Weaker Lewis acid, can lead to higher C2 selectivity.[13] | |
| TiCl₄ | Intermediate reactivity | Another common Lewis acid for this transformation. | |
| Solvent | Dichloromethane (DCM) | Standard, good for solubility | Inert and easy to remove. |
| 1,2-Dichloroethane (DCE) | Higher boiling point, allows for higher temperatures | Can be beneficial for less reactive substrates. | |
| Carbon disulfide (CS₂) | Traditional solvent, low reactivity | Can sometimes improve yields. | |
| Temperature | 0 °C to room temp. | Higher temp can increase rate but may lead to side products | Balancing reaction rate and selectivity. |
| Stoichiometry | 1.0-1.2 eq. of Lewis Acid and Acyl Halide | Generally sufficient | Using a slight excess can drive the reaction to completion. |
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Start -> Check_Reagents; Check_Reagents -> Increase_Temp [label="Reagents OK"]; Increase_Temp -> Stronger_LA [label="Still Low Yield"]; Stronger_LA -> Increase_Equiv [label="Still Low Yield"];
Poor_Selectivity [label="Poor Regioselectivity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Temp [label="Lower Reaction Temperature"]; Change_LA [label="Change Lewis Acid\n(e.g., SnCl₄ for C2, AlCl₃ for C3)"]; Change_Solvent [label="Change Solvent"];
Poor_Selectivity -> Lower_Temp; Lower_Temp -> Change_LA [label="No Improvement"]; Change_LA -> Change_Solvent [label="No Improvement"];
Decomposition [label="Product Decomposition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Milder_Conditions [label="Use Milder Conditions\n(Lower Temp, Weaker LA)"]; Shorter_Time [label="Decrease Reaction Time"]; Careful_Workup [label="Ensure Careful Quenching\nand Workup"];
Decomposition -> Milder_Conditions; Milder_Conditions -> Shorter_Time [label="Still Decomposing"]; Shorter_Time -> Careful_Workup [label="Still Decomposing"]; }
Caption: A decision tree for troubleshooting the Friedel-Crafts acylation.
Workup and Purification Workflow
The purification of the acylated pyrrole is crucial for obtaining a high-purity product. The following workflow outlines the key steps after the reaction is complete.
Caption: A standard workflow for the workup and purification of the product.
Conclusion
The Friedel-Crafts acylation of 1-tosylpyrrole with butanoyl chloride is a synthetically valuable transformation that requires careful consideration of reaction parameters to achieve the desired outcome. The N-tosyl group serves as a powerful tool for modulating the reactivity and regioselectivity of the pyrrole ring. By understanding the underlying mechanistic principles and optimizing the choice of Lewis acid, solvent, and temperature, chemists can effectively synthesize acylated pyrroles as key intermediates in the development of novel pharmaceuticals and functional materials.
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ResearchGate. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (1983). Available from: [Link]
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Royal Society of Chemistry. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. (2020). Available from: [Link]
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Canadian Journal of Chemistry. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (1983). Available from: [Link]
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Organic Chemistry Portal. Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. (2024). Available from: [Link]
-
Chemistry Learner. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available from: [Link]
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Role of the tosyl group in pyrrole reactivity
An In-Depth Technical Guide on the Role of the Tosyl Group in Pyrrole Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Navigating the Nuances of Pyrrole Chemistry
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, embedded in the architecture of vital molecules from heme and chlorophyll to blockbuster pharmaceuticals.[1] However, the very electron-rich nature that makes pyrrole a versatile synthetic building block also renders it notoriously reactive and prone to polymerization, particularly in the presence of electrophiles and acids.[2] This high reactivity necessitates a nuanced approach to its functionalization. The strategic introduction of a p-toluenesulfonyl (tosyl) group onto the pyrrole nitrogen is a widely adopted and powerful strategy to modulate its reactivity, offering a gateway to a broader spectrum of chemical transformations. This guide provides a comprehensive exploration of the multifaceted role of the tosyl group in pyrrole chemistry, delving into the underlying principles that govern its influence and offering practical insights for its application in synthesis.
The Tosyl Group as a Modulator of Electronic Properties
The introduction of a tosyl group profoundly alters the electronic landscape of the pyrrole ring. The potent electron-withdrawing nature of the sulfonyl moiety deactivates the pyrrole ring towards electrophilic substitution, a stark contrast to the high reactivity of unsubstituted pyrrole.[3] This deactivation is a direct consequence of the delocalization of the nitrogen's lone pair of electrons into the sulfonyl group, which reduces their participation in the aromaticity of the pyrrole ring.
This electronic perturbation is readily observable in the spectroscopic properties of N-tosylpyrrole compared to pyrrole.
| Compound | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |
| Pyrrole | C2/C5-H: ~6.7, C3/C4-H: ~6.1 | C2/C5: ~118, C3/C4: ~108 |
| N-Tosylpyrrole | C2/C5-H: ~7.15, C3/C4-H: ~6.28 | C2/C5: Downfield shift, C3/C4: Downfield shift |
Data compiled from multiple sources.[3][4]
The downfield shift of the pyrrole protons and carbons in the ¹H and ¹³C NMR spectra of N-tosylpyrrole is a clear indicator of the reduced electron density within the ring.[3] This deshielding effect underscores the tosyl group's role as a powerful electron-withdrawing group.
Caption: Electronic effect of the tosyl group on the pyrrole ring.
The Tosyl Group as a Protecting Group: A Gateway to Controlled Functionalization
The primary and most common application of the tosyl group in pyrrole chemistry is as a protecting group for the nitrogen atom. Its stability under a wide range of reaction conditions, including acidic and basic media, makes it an ideal choice for multi-step syntheses.[3]
Installation of the Tosyl Group: A Practical Protocol
The tosylation of pyrrole is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and solvent is crucial for achieving high yields and depends on the scale and specific requirements of the reaction.
Experimental Protocol: Synthesis of N-Tosylpyrrole
-
Materials:
-
Pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure (using NaH in THF):
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrrole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation, forming the pyrrolide anion.[3]
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield N-tosylpyrrole as a white to light brown crystalline solid.[3]
-
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole N-H, driving the reaction to completion. Potassium hydroxide in a suitable solvent can also be used, offering a less hazardous alternative for larger-scale syntheses.
-
Solvent: Anhydrous THF is an excellent choice as it is inert to the strong base and effectively solubilizes the reactants.
-
Inert Atmosphere: This is crucial when using sodium hydride to prevent its reaction with atmospheric moisture and oxygen.
Caption: Experimental workflow for the synthesis of N-tosylpyrrole.
Deprotection of the Tosyl Group: Liberating the Pyrrole Nitrogen
The ability to cleave the tosyl group under specific conditions is paramount to its utility as a protecting group. Several methods are available, and the choice depends on the functional groups present in the molecule.
| Deprotection Method | Reagents and Conditions | Advantages | Limitations |
| Basic Hydrolysis | KOH or NaOH in refluxing ethanol or methanol.[5] | Simple, readily available reagents. | Requires harsh conditions (high temperature), not suitable for base-sensitive functional groups. |
| Reductive Cleavage | Magnesium in methanol;[6] Sodium amalgam; Sodium naphthalenide.[7] | Mild conditions. | Compatibility with other reducible functional groups needs to be considered. |
| Nucleophilic Displacement | Thiophenolate anion. | Mild conditions. | The nucleophile may react with other electrophilic centers in the molecule. |
Experimental Protocol: Deprotection of N-Tosylpyrrole using KOH/Ethanol
-
Materials:
-
N-Tosylpyrrole derivative
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., diethyl ether)
-
-
Procedure:
-
Dissolve the N-tosylpyrrole derivative (1.0 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (excess, e.g., 3-5 equivalents) in ethanol.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize with dilute hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected pyrrole.
-
Directing Effects of the Tosyl Group in Electrophilic Aromatic Substitution
While the tosyl group deactivates the pyrrole ring, electrophilic substitution can still be achieved under appropriate conditions. The regiochemical outcome of these reactions is a fascinating interplay of electronic and steric effects. In many cases, the tosyl group directs electrophilic attack to the C3 (β) position, a departure from the typical C2 (α) selectivity of unsubstituted pyrrole.[4]
Friedel-Crafts Acylation
Friedel-Crafts acylation of N-tosylpyrrole often shows a preference for the C3 position, particularly with strong Lewis acids.[4]
| Substrate | Reaction | Conditions | Major Product | Reference |
| Pyrrole | Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ | 2-Acetylpyrrole | General textbook knowledge |
| N-Tosylpyrrole | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-Acyl-N-tosylpyrrole | [4] |
This shift in regioselectivity can be attributed to a combination of factors. The electron-withdrawing tosyl group reduces the nucleophilicity of the C2 position more significantly than the C3 position. Additionally, the steric bulk of the tosyl group may hinder the approach of the electrophile to the adjacent C2 position.[4]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group. On N-tosylpyrrole, this reaction can also be directed to the C3 position.
Caption: Regioselectivity in electrophilic substitution of pyrrole vs. N-tosylpyrrole.
Enhanced Acidity of C-H Protons and Synthetic Applications
A significant consequence of the electron-withdrawing nature of the tosyl group is the increased acidity of the C-H protons on the pyrrole ring. This enhanced acidity makes deprotonation with strong bases, such as organolithium reagents, feasible, opening up avenues for C-H functionalization.
Deprotonation of N-tosylpyrrole typically occurs at the C2 position to form the 2-lithio-N-tosylpyrrole intermediate. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce substituents at the C2 position with high regioselectivity.
Synthetic Workflow: C-H Functionalization of N-Tosylpyrrole
-
Deprotonation: N-Tosylpyrrole is treated with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), in an ethereal solvent like THF or diethyl ether at low temperature (e.g., -78 °C).
-
Formation of the 2-Lithio Intermediate: The strong base selectively abstracts a proton from the C2 position.
-
Reaction with an Electrophile: The resulting organolithium species is then quenched with an electrophile (e.g., alkyl halides, aldehydes, ketones, CO₂, etc.) to introduce a new functional group at the C2 position.
This methodology provides a reliable route to 2-substituted pyrroles, which can then be deprotected to afford the corresponding N-H pyrroles.
Caption: Synthetic pathway for C-H functionalization of N-tosylpyrrole.
Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal
The tosyl group is far more than a simple protecting group in the context of pyrrole chemistry. It is a powerful control element that allows the synthetic chemist to tame the inherent reactivity of the pyrrole ring, enabling a wide array of selective transformations that would otherwise be challenging. By understanding the electronic and steric influences of the tosyl group, researchers can strategically employ it to achieve desired synthetic outcomes, from controlling the regioselectivity of electrophilic substitution to facilitating C-H functionalization. As the demand for novel pyrrole-containing molecules in drug discovery and materials science continues to grow, a thorough understanding of the role of the tosyl group will remain an indispensable asset for any scientist working in these fields.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 640087, 1-Tosylpyrrole. [Link]
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Ozaki, T., Yorimitsu, H., & Perry, G. J. P. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. Angewandte Chemie International Edition, 60(43), 23153-23158. [Link]
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Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(10), 2104-2112. [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
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National Center for Biotechnology Information. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]
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Gong, L., & Lu, X. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 9(1), 625. [Link]
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Shaikh, V. S., & Umbare, P. S. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 193-206. [Link]
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Kakkar, R., & Chadha, R. (2020). Pyrrole: A promising scaffold for the synthesis of bioactive compounds. RSC Advances, 10(63), 38383-38411. [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by metal-carbenoid and-nitrenoid insertion. Nature, 451(7177), 417-424. [Link]
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Chen, D. Y. K., & Youn, S. W. (2012). C–H activation: a complementary tool in the total synthesis of complex natural products. Chemistry–A European Journal, 18(31), 9452-9474. [Link]
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Wenkert, E. (1988). The utility of N-protected pyrroles in organic synthesis. Accounts of Chemical Research, 21(11), 415-421. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]
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Alonso, E., Ramón, D. J., & Yus, M. (1997). Naphthalene-catalysed lithiation of p-toluenesulfonamides: a new methodology for the deprotection and/or functionalisation of amines. Tetrahedron, 53(42), 14355-14368. [Link]
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Unlocking the Therapeutic Potential of Substituted Pyrroles: A Technical Guide to Key Molecular Targets
Introduction: The Pyrrole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties, including a π-electron-rich system and the ability of the nitrogen atom to act as a hydrogen bond donor, confer upon it the versatility to interact with a wide array of biological targets.[3] This inherent adaptability has established the pyrrole scaffold as a "privileged structure" in medicinal chemistry, leading to the development of blockbuster drugs such as atorvastatin (a lipid-lowering agent), sunitinib (an anticancer drug), and ketorolac (an anti-inflammatory agent).[4] This guide provides an in-depth exploration of key therapeutic targets for substituted pyrrole compounds, offering a technical resource for researchers and drug development professionals. We will delve into the molecular mechanisms of action, present validated experimental protocols for target engagement, and summarize the structure-activity relationships of promising pyrrole-based therapeutic agents.
Oncological Targets: Disrupting the Machinery of Malignancy
The fight against cancer has been a major focus for the application of pyrrole-containing compounds. Their ability to interact with key proteins involved in cell proliferation, survival, and angiogenesis has led to the discovery of potent and selective anticancer agents.
Receptor Tyrosine Kinases (RTKs): Halting Aberrant Growth Signals
Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, differentiation, and metabolism. Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention.
Mechanism of Action: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Substituted pyrroles, particularly those with a pyrrolopyrimidine scaffold, have been developed as potent inhibitors of VEGFR-2. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PLCγ-PKC-Raf-MEK-MAPK cascade.[5][7] This blockade of VEGFR-2 signaling leads to an inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.
Featured Pyrrolopyrimidine Inhibitors of VEGFR-2:
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| Pyrrolopyrimidine | Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 | 21 | [6] |
| Pyrrolopyrimidine | Thieno[2,3-d]pyrimidine derivative 21b | VEGFR-2 | 33.4 | [6] |
| 2,4-disubstituted-2-thiopyrimidine | Compound 6j | VEGFR-2 | 1230 | [8] |
| Nicotinamide-based derivative | Compound 6 | VEGFR-2 | 60.83 | [5] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute recombinant human VEGFR-2 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate, such as poly(Glu, Tyr) 4:1.
-
Prepare a solution of ATP (the concentration should be at or near the Km for VEGFR-2).
-
Dissolve the test compound (substituted pyrrole) in DMSO to create a stock solution and then serially dilute it in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the VEGFR-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system like Kinase-Glo® that measures the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Modulators of Apoptosis: Reawakening Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins, such as those in the Bcl-2 family.
Mechanism of Action: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that regulate mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptotic pathway.[9] Certain substituted pyrrole compounds, such as obatoclax (an indole-pyrrole), act as BH3 mimetics.[10] They bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins.[10] This frees up Bax and Bak to oligomerize and induce MOMP, leading to the release of cytochrome c and the activation of caspases, ultimately triggering apoptosis.
Featured Pyrrole-Based Modulators of Bcl-2 Family Proteins:
| Compound Class | Specific Compound Example | Target(s) | Binding Affinity (K D ) | Reference |
| Indole-pyrrole | Obatoclax | Bcl-2, Bcl-xL, Mcl-1 | Binds to the BH3 domain | [10] |
| - | IS21 | Bcl-2, Bcl-xL, Mcl-1 | 0.19 µM (Bcl-2), 0.51 µM (Bcl-xL), 1.16 µM (Mcl-1) | [11] |
| - | IS20 | Bcl-2, Bcl-xL, Mcl-1 | 0.32 µM (Bcl-2), 0.42 µM (Bcl-xL), 3.90 µM (Mcl-1) | [11] |
Experimental Protocol: Fluorescence Polarization (FP) Assay for Bcl-2 Binding
This protocol describes a competitive binding assay to measure the ability of a test compound to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.[3][12]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM sodium phosphate pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Obtain recombinant Bcl-2 family protein (e.g., Bcl-xL).
-
Synthesize or purchase a fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).
-
Dissolve the test compound in DMSO and prepare serial dilutions.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the test compound at various concentrations.
-
Add a fixed concentration of the Bcl-2 family protein and the fluorescently labeled BH3 peptide.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
A high polarization value indicates that the fluorescent peptide is bound to the protein.
-
A low polarization value indicates that the test compound has displaced the fluorescent peptide from the protein.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
-
Microtubule Dynamics: Arresting Cell Division
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[13]
Mechanism of Action: Certain substituted pyrrole compounds can function as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[14] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[15]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay monitors the effect of a compound on the polymerization of purified tubulin in vitro.[14][16]
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Reconstitute purified tubulin protein in the polymerization buffer on ice.
-
Prepare a GTP stock solution (e.g., 100 mM).
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare dilutions.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add the test compound or vehicle control.
-
Initiate polymerization by adding GTP.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Detection:
-
Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Compare the polymerization curves of the compound-treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization. The IC50 can be determined by testing a range of compound concentrations.
-
Antimicrobial Targets: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Substituted pyrroles have emerged as a promising class of antimicrobial compounds.
Bacterial DNA Gyrase and Topoisomerase IV
Mechanism of Action: DNA gyrase (a type II topoisomerase) is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[17] Topoisomerase IV is another type II topoisomerase involved in decatenating daughter chromosomes after replication. Pyrrolamide derivatives have been identified as potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[18][19] By binding to the ATP-binding pocket, these compounds prevent the conformational changes required for the enzyme's catalytic cycle, leading to the inhibition of DNA synthesis and ultimately bacterial cell death.[17][18]
Featured Pyrrolamide Inhibitors of DNA Gyrase:
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| N-phenylpyrrolamide | Compound 23b | E. coli DNA gyrase | 2.80 | [19] |
| N-phenylpyrrolamide | Compound 23d | E. coli DNA gyrase | 4.40 | [19] |
| N-phenylpyrrolamide | Compound 20i | E. coli DNA gyrase | 6.34 | [19] |
| Pyrrolamide | Lead compound from fragment-based screen | E. coli DNA gyrase | 3000 | [18] |
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP.
-
Reagent Preparation:
-
Prepare a gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).
-
Obtain purified E. coli DNA gyrase enzyme.
-
Use relaxed pBR322 plasmid DNA as the substrate.
-
Dissolve the test compound in DMSO and prepare serial dilutions.
-
-
Assay Procedure:
-
On ice, set up reaction tubes containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Add the DNA gyrase enzyme to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
-
Detection:
-
Resolve the different topological forms of the plasmid DNA (relaxed, supercoiled, and intermediate topoisomers) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.
-
The IC50 can be determined by quantifying the amount of supercoiled DNA at different inhibitor concentrations.
-
Antiviral Targets: Inhibiting Viral Replication
Substituted pyrroles, particularly in the form of nucleoside analogs, have shown significant promise as antiviral agents.
Viral RNA-Dependent RNA Polymerase (RdRp)
Mechanism of Action: Many RNA viruses, such as Hepatitis C virus (HCV) and Ebola virus, rely on an RNA-dependent RNA polymerase (RdRp) for the replication of their genomes.[20] Pyrrole-containing nucleoside analogs can act as chain terminators of viral RNA synthesis.[20] These compounds are typically administered as prodrugs that are metabolized inside the host cell to their active triphosphate form. This active form is then incorporated into the nascent viral RNA chain by the RdRp. The modification on the pyrrole-containing base or the sugar moiety prevents the addition of the next nucleotide, thus terminating the elongation of the RNA strand and inhibiting viral replication.[20]
Featured Pyrrole-Based Inhibitors of Viral RdRp:
| Compound Class | Specific Compound Example | Target | EC50 (µM) | Reference |
| Pyrrolo[2,1-f]triazin-4-amino phosphoramidate | Prodrug 26k | HCV | 0.37 | [20] |
| Pyrrolo[2,1-f]triazin-4-amino phosphoramidate | Prodrug 26l | HCV | 0.31 | [20] |
| Pyrrolopyrimidine | Compound 7j | HCVcc genotype 4a | - (90% reduction in virus titer) | [21] |
Experimental Protocol: HCV RdRp Inhibition Assay
This is a biochemical assay to measure the inhibition of HCV RdRp activity.
-
Reagent Preparation:
-
Prepare an RdRp reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Obtain purified recombinant HCV NS5B RdRp enzyme.
-
Use a synthetic RNA template/primer.
-
Prepare a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled UTP).
-
Prepare the active triphosphate form of the pyrrole nucleoside analog.
-
-
Assay Procedure:
-
In a reaction tube, combine the RdRp enzyme, the RNA template/primer, and the test compound at various concentrations.
-
Initiate the polymerization reaction by adding the rNTP mixture.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
-
Detection:
-
Separate the radiolabeled RNA product from the unincorporated nucleotides using methods like gel electrophoresis or filter binding assays.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Anti-inflammatory Targets: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and pyrrole-based compounds have a long history as effective anti-inflammatory agents.
Cyclooxygenase (COX) Enzymes
Mechanism of Action: Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[22] Non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole scaffold, such as ketorolac, act by inhibiting the activity of COX enzymes.[23] By blocking the active site of COX, these drugs prevent the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever. While some pyrrole-based NSAIDs are non-selective, others show a preference for inhibiting COX-2, which is primarily induced at sites of inflammation, potentially reducing the gastrointestinal side effects associated with COX-1 inhibition.[24]
Featured Pyrrole-Based Inhibitors of COX Enzymes:
| Compound | Target(s) | IC50 (µM) | Reference |
| Ketorolac | COX-1 | ~0.02 | [25] |
| Ketorolac | COX-2 | 0.09-0.12 | [25] |
| Compound 4k | COX-2 | - | [24] |
| Compound 4h | COX-1 | - | [24] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a colorimetric assay to measure the peroxidase activity of COX-2, which is coupled to its cyclooxygenase activity.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0).
-
Obtain purified human or ovine COX-2 enzyme.
-
Prepare a solution of heme as a cofactor.
-
Prepare a solution of a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Prepare a solution of arachidonic acid as the substrate.
-
Dissolve the test compound in a suitable solvent and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Add the test compound at various concentrations and incubate for a short period.
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection:
-
Monitor the appearance of oxidized TMPD by measuring the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Visualizing the Pathways and Processes
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition
A diagram illustrating the activation of the VEGFR-2 signaling cascade by VEGF and its inhibition by a substituted pyrrole compound.
Figure 2: Experimental Workflow for Target Validation and Lead Identification
A generalized workflow for the discovery and validation of therapeutic agents targeting a specific molecular target.
Conclusion and Future Directions
The substituted pyrrole scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by pyrrole-containing compounds underscores their importance in medicinal chemistry. As our understanding of the molecular basis of diseases deepens, so too will our ability to design more potent and selective pyrrole-based drugs. Future research will likely focus on the development of pyrrole derivatives that can overcome drug resistance, exhibit improved pharmacokinetic profiles, and target novel and challenging disease pathways. The integration of computational chemistry, structural biology, and innovative screening technologies will undoubtedly accelerate the journey of new pyrrole-based therapies from the laboratory to the clinic.
References
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Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(46), 34261-34289. [Link]
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Abdel-Mohsen, H. T., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie, 352(10), e1900089. [Link]
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Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
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Mohamed, M. S., et al. (2016). Design, synthesis, assessment, and molecular docking of novel pyrrolopyrimidine (7-deazapurine) derivatives as non-nucleoside hepatitis C virus NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2259-2272. [Link]
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A Bcl-2 family dual-channel fluorescence polarization assay schematic. (n.d.). ResearchGate. [Link]
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Alam, A., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Computer-Aided Molecular Design, 39(1), 1-16. [Link]
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Phosat, A., et al. (2023). Elucidating specific interactions for designing novel pyrrolamide derivatives as potential GyrB inhibitors based on ab initio fragment molecular orbital calculations. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]
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Li, R., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biotechnology Journal, 8, 1-8. [Link]
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Gholap, S. S. (2016). Pyrrole: An emerging scaffold for construction of valuable therapeutic agents. European Journal of Medicinal Chemistry, 110, 13-31. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]
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Janke, C., & Brouhard, G. J. (2017). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv preprint arXiv:1707.03211. [Link]
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Phosat, A., et al. (2023). Elucidating specific interactions for designing novel pyrrolamide derivatives as potential GyrB inhibitors based on ab initio fragment molecular orbital calculations. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]
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Musso, L., et al. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Journal of Experimental & Clinical Cancer Research, 41(1), 22. [Link]
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Small molecule NS5B RdRp non-nucleoside inhibitors for the treatment of HCV infection: A medicinal chemistry perspective. (n.d.). ResearchGate. [Link]
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Structure of some pyrrole drugs. (n.d.). ResearchGate. [Link]
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Alanazi, A. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6202. [Link]
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Adel, A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]
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A workflow diagram of structure-based drug design (SBDD) process. (n.d.). ResearchGate. [Link]
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Apoptosis Regulation by Genes | Bcl-2 Family. (2019, February 25). YouTube. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 3-Butanoyl-1-tosylpyrrole in Advanced Multi-Step Organic Synthesis
This document provides an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic synthesis and application of 3-Butanoyl-1-tosylpyrrole. We will explore the nuanced reactivity of the N-tosylpyrrole system, present detailed, validated protocols for its synthesis, and demonstrate its utility as a versatile intermediate in the construction of complex molecular architectures.
Introduction: The Strategic Value of 3-Acylpyrroles
Pyrrole heterocycles are foundational scaffolds in a vast array of pharmaceuticals and biologically active natural products.[1][2][3][4] Consequently, methods for their regioselective functionalization are of paramount importance in medicinal chemistry and drug discovery.[2][5] While electrophilic substitution of simple pyrroles typically occurs at the C-2 position, the synthesis of 3-substituted pyrroles has historically presented a significant challenge, often requiring multi-step, indirect routes.[6][7]
The introduction of a p-toluenesulfonyl (tosyl) group onto the pyrrole nitrogen dramatically alters this reactivity profile. The N-tosyl group serves a dual purpose: it protects the pyrrole nitrogen and, under specific conditions, acts as a powerful directing group, enabling the regioselective introduction of substituents at the C-3 position. This compound, the subject of this guide, is a prime example of a key building block generated through this strategy, offering a synthetically valuable handle for subsequent molecular elaboration.
Section 1: Synthesis of this compound via Regioselective Friedel-Crafts Acylation
The cornerstone of synthesizing this compound is a carefully controlled Friedel-Crafts acylation. The choice of Lewis acid is critical to achieving the desired C-3 regioselectivity, a departure from the typical C-2 acylation of pyrrole itself.
Causality of C-3 Regioselectivity
The preferential acylation at the C-3 position of N-tosylpyrrole is not governed by simple sterics, but by a more complex electronic interaction with a strong Lewis acid like aluminum trichloride (AlCl₃).[6][8]
-
Complexation: With at least one equivalent of AlCl₃, the Lewis acid coordinates to the oxygen atoms of the sulfonyl group on the tosyl moiety.
-
Electronic Deactivation: This complexation creates a strong electron-withdrawing effect that is most pronounced at the adjacent C-2 and C-5 positions of the pyrrole ring. The 1H NMR spectrum of N-tosylpyrrole shows a significant downfield shift for the C-2 protons compared to unsubstituted pyrrole, indicating this deactivation.[6]
-
Directed Acylation: The deactivation of the C-2 position effectively funnels the acylium ion electrophile (generated from butanoyl chloride and AlCl₃) to attack the more electron-rich C-3 position.
In contrast, using weaker Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or substoichiometric amounts of AlCl₃ leads to a mixture of products, often favoring the C-2 isomer, as the directing-complexation effect is not fully established.[6][7]
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1-Tosylpyrrole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Butanoyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate gradient
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Lewis Acid Addition: Under a nitrogen atmosphere, carefully and portion-wise add anhydrous AlCl₃ (1.2 eq) to the cold DCM. Caution: AlCl₃ reacts violently with moisture. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Substrate Addition: Dissolve 1-Tosylpyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture for 30 minutes at 0 °C. This pre-complexation step is crucial for regioselectivity.[6]
-
Acylation: Add butanoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding 1 M HCl. Caution: The quench is highly exothermic. Stir vigorously until all solids have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Section 2: Applications in Multi-Step Synthesis
This compound is not an endpoint but a versatile intermediate. The butanoyl side chain and the tosyl-protected nitrogen offer two distinct points for further diversification.
Application 1: Selective Reduction of the Ketone
The ketone of the butanoyl group can be selectively reduced to a secondary alcohol, which can be used in subsequent etherification or esterification reactions to build complexity.
Caption: Workflow for the reduction of the butanoyl side chain.
Protocol: Synthesis of 3-(1-Hydroxybutyl)-1-tosylpyrrole
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC indicates complete consumption of the starting material.
-
Quenching & Workup: Cool the mixture to 0 °C and slowly add water to quench the excess NaBH₄. Remove most of the methanol under reduced pressure. Add ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the desired alcohol, which can be purified by column chromatography if necessary.
Application 2: Deprotection to Unveil the Pyrrole N-H
For many applications, particularly those involving N-alkylation or the synthesis of compounds where the free N-H is a key pharmacophoric feature, the tosyl group must be removed. Mild alkaline hydrolysis is an effective method.[7]
Caption: Workflow for the N-detosylation of this compound.
Protocol: Synthesis of 3-Butanoyl-1H-pyrrole
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add sodium hydroxide (NaOH) (3.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After cooling, neutralize the reaction mixture with 1 M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the N-H pyrrole.
Section 3: Data Summary and Troubleshooting
Quantitative and Spectroscopic Data Summary
| Compound | Synthetic Step | Typical Yield | ¹H NMR (CDCl₃, δ ppm) - Key Signals |
| 1-Tosylpyrrole | Starting Material | - | 7.73 (d, 2H), 7.27 (d, 2H), 7.15 (t, 2H), 6.28 (t, 2H), 2.40 (s, 3H)[9][10] |
| This compound | Friedel-Crafts Acylation | 75-85% | ~7.8 (d, 2H, Tosyl), ~7.5 (m, 1H, Pyr-H2), ~7.3 (d, 2H, Tosyl), ~6.8 (m, 1H, Pyr-H5), ~6.3 (m, 1H, Pyr-H4), ~2.8 (t, 2H, -CO-CH₂-), ~2.4 (s, 3H, Tosyl-CH₃), ~1.7 (sext, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) |
| 3-(1-Hydroxybutyl)-1-tosylpyrrole | Ketone Reduction | 90-95% | Disappearance of ketone signal (~2.8 ppm). Appearance of carbinol proton (~4.5-4.8 ppm, m). |
| 3-Butanoyl-1H-pyrrole | N-Detosylation | 80-90% | Disappearance of tosyl signals. Appearance of broad N-H signal (~8.0-9.0 ppm). |
Note: ¹H NMR shifts for synthesized products are predictive and should be confirmed experimentally.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in acylation | 1. Inactive AlCl₃ (hydrolyzed). 2. Insufficient reaction time. 3. Inefficient quenching/workup. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃. Handle under inert gas. 2. Monitor reaction by TLC and extend reaction time if necessary. 3. Ensure quench is performed slowly at 0 °C and extraction is thorough. |
| Formation of C-2 isomer | 1. Insufficient AlCl₃ (<1.1 eq). 2. Reaction temperature too high during pre-complexation. | 1. Use at least 1.2 eq of high-quality AlCl₃. 2. Maintain 0 °C during AlCl₃ and substrate addition to ensure proper complex formation before acylation. |
| Incomplete detosylation | 1. Insufficient NaOH or reaction time. 2. Inefficient heating (reflux). | 1. Increase equivalents of NaOH or extend reflux time. 2. Ensure vigorous reflux is maintained for the duration of the reaction. |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically relevant molecules. The protocols detailed herein demonstrate a robust and regioselective route to its synthesis via a Lewis acid-mediated Friedel-Crafts acylation, a strategy that effectively overcomes the inherent C-2 selectivity of the pyrrole ring. By providing clear, step-by-step instructions and explaining the chemical principles behind the procedures, this guide equips researchers with the necessary tools to confidently incorporate this powerful building block into their multi-step synthetic campaigns.
References
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Title: Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains Source: Journal of the Chinese Chemical Society URL: [Link]
-
Title: Friedel Crafts Acylation And Alkylation Reaction Source: BYJU'S URL: [Link]
-
Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles Source: MDPI URL: [Link]
-
Title: Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes Source: Royal Society of Chemistry URL: [Link]
-
Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Friedel-Crafts Alkylation of Pyrrole Source: Chemistry Stack Exchange URL: [Link]
-
Title: Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds Source: NIH URL: [Link]
-
Title: 1-Tosylpyrrole | C11H11NO2S | CID 640087 Source: PubChem - NIH URL: [Link]
-
Title: Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor Source: PMC - NIH URL: [Link]
-
Title: Regioselective synthesis of acylpyrroles Source: American Chemical Society Publications URL: [Link]
-
Title: One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu Source: Syrris URL: [Link]
-
Title: (A) Examples of the set of pyrrole-3-carboxylic acid 21 and... Source: ResearchGate URL: [Link]
-
Title: One-Step Synthesis of 3Aryl and 3,4Diaryl(1 H )-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC) Source: ResearchGate URL: [Link]
-
Title: Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates Source: PubMed URL: [Link]
-
Title: Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water Source: ACS Publications URL: [Link]
-
Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL: [Link]
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Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics Source: RSC Publishing URL: [Link]
-
Title: Scheme 1: Various synthestic protocols for the synthesis of pyrroles. Source: ResearchGate URL: [Link]
-
Title: N-(p-Toluenesulfonyl)-3-pyrroline | C11H13NO2S | CID 11138747 Source: PubChem URL: [Link]
-
Title: Synthesis of potent neuroprotective butenolides based on plant smoke derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one Source: PubMed URL: [Link]
-
Title: A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles Source: Oriental Journal of Chemistry URL: [Link]
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Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]
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Application Notes and Protocols: Strategic Deprotection of the Tosyl Group from 3-Butanoyl-1-tosylpyrrole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Functionalized Pyrroles
The pyrrole nucleus is a cornerstone of numerous pharmaceuticals, natural products, and advanced materials. Its synthesis and functionalization often necessitate the use of protecting groups to modulate the reactivity of the pyrrole nitrogen. The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for this purpose, owing to its robust nature and its ability to withdraw electron density from the pyrrole ring, thereby facilitating certain electrophilic substitutions.[1] However, the strategic removal of the tosyl group is a critical step to unveil the free N-H pyrrole for subsequent transformations or to arrive at the final target molecule.
This technical guide provides a detailed examination of the deprotection of the tosyl group from "3-Butanoyl-1-tosylpyrrole," a substrate featuring a ketone functionality that requires careful consideration for chemoselective cleavage. We will explore suitable methodologies, provide detailed experimental protocols, and discuss the underlying chemical principles to empower researchers in their synthetic endeavors.
The Challenge: Chemoselective Deprotection in the Presence of a Butanoyl Group
The primary challenge in the deprotection of this compound lies in the need to cleave the N-tosyl bond without affecting the butanoyl substituent. The carbonyl group of the butanoyl moiety is susceptible to attack by certain nucleophiles and can undergo reduction under specific conditions. Therefore, the selection of the deprotection method must be guided by the principle of chemoselectivity.
Common methods for N-tosyl deprotection include basic hydrolysis, reductive cleavage, and acidic hydrolysis.[2] Given the presence of the butanoyl group, harsh acidic or strongly reductive conditions that could affect the ketone are less ideal. Milder basic hydrolysis methods present a promising avenue for the selective removal of the N-tosyl group.
Comparative Analysis of Deprotection Methodologies
Two primary methods based on basic hydrolysis are recommended for the deprotection of this compound: Sodium Hydroxide in aqueous methanol and Cesium Carbonate in a mixed solvent system. The choice between these methods will depend on substrate solubility, desired reaction kinetics, and the scale of the reaction.
| Method | Reagents | Typical Conditions | Advantages | Considerations |
| Method A: Sodium Hydroxide Hydrolysis | Sodium Hydroxide (NaOH) | Methanol/Water, Room Temperature to Reflux | Cost-effective, readily available reagents, straightforward procedure. | Can be harsh for extremely sensitive substrates; potential for side reactions with the butanoyl group if not carefully controlled. |
| Method B: Cesium Carbonate Mediated Cleavage | Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran/Methanol | Milder conditions, high chemoselectivity, often suitable for sensitive substrates.[3] | More expensive reagent, may require longer reaction times for less activated substrates. |
Experimental Protocols
The following are detailed, step-by-step protocols for the deprotection of this compound using the recommended methods. It is imperative to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Method A: Deprotection using Sodium Hydroxide
This protocol is adapted from a general procedure for the deprotection of N-tosyl pyrroles and is expected to be effective for the target substrate.[4]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) pellets
-
Methanol (MeOH), reagent grade
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 9:1 mixture of Methanol and Water (e.g., 10 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add crushed Sodium Hydroxide pellets (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). If the reaction is sluggish, it can be gently heated to reflux.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extraction: Add Ethyl Acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with Ethyl Acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Butanoylpyrrole.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Method B: Deprotection using Cesium Carbonate
This method is based on a mild and efficient procedure for the deprotection of N-tosylated indoles and is anticipated to be highly chemoselective for the target molecule.[3]
Materials:
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of anhydrous THF and anhydrous MeOH (e.g., 15 mL total solvent per gram of substrate).
-
Reagent Addition: To the stirred solution, add Cesium Carbonate (3.0 eq).[3]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time may vary depending on the substrate's reactivity. For unactivated N-tosyl indoles, reactions can take several hours to go to completion at room temperature, but can be accelerated by gentle heating.[3]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with Ethyl Acetate three times.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude 3-Butanoylpyrrole.
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
Mechanism and Rationale for Method Selection
The deprotection of N-tosylamides under basic conditions proceeds via a nucleophilic attack of the hydroxide or methoxide ion on the sulfur atom of the tosyl group. The electron-withdrawing nature of the sulfonyl group makes the sulfur atom electrophilic. The pyrrole anion, being a relatively good leaving group due to the aromaticity of the resulting pyrrole, is then displaced.
Caption: Simplified mechanism of basic hydrolysis of N-tosylpyrrole.
The choice of milder bases like cesium carbonate is predicated on enhancing chemoselectivity. Cesium carbonate is a softer base compared to sodium hydroxide and is less likely to promote side reactions at the butanoyl carbonyl, such as aldol condensation or other base-catalyzed transformations.[3] The higher solubility of cesium salts in organic solvents can also facilitate the reaction.
Conclusion and Best Practices
The successful deprotection of this compound is readily achievable through basic hydrolysis. Both sodium hydroxide and cesium carbonate are viable reagents, with the latter offering a milder and potentially more selective alternative. As with any chemical transformation, careful monitoring of the reaction is paramount to achieving high yields and purity. The protocols provided herein serve as a robust starting point for researchers, and optimization of reaction time and temperature may be necessary for specific applications.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Larock, R. C. (1999).
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
- Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2006). Tetrahedron Letters, 47(31), 5529-5532.
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). The Journal of Organic Chemistry, 88(20), 14695–14705. [Link]
-
p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2021). Chemical Reviews, 121(6), 3209-3321. [Link]
-
Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. (2006). Synlett, 2006(20), 3294-3298. [Link]
- Pyrrole Protection. (2015).
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- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Butanoyl-1-tosylpyrrole in Medicinal Chemistry
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The strategic functionalization of this heterocycle is paramount in drug discovery programs. This document provides a detailed guide on the application of 3-Butanoyl-1-tosylpyrrole , a versatile synthetic intermediate, for the elaboration of complex molecular architectures. We will explore its synthesis, chemical reactivity, and present detailed protocols for its transformation into key building blocks for drug development. The N-tosyl group serves as a robust protecting group that activates the pyrrole ring for specific transformations, while the 3-butanoyl moiety offers a reactive handle for extensive chemical diversification.
Introduction: The Strategic Value of 3-Acyl-1-tosylpyrroles
The pyrrole ring is a cornerstone of pharmacologically active agents, demonstrating properties ranging from antibacterial and antiviral to anti-inflammatory and anticancer.[1] The development of concise and efficient synthetic routes to substituted pyrroles is therefore a significant focus in medicinal chemistry.[2] 3-Acyl-1-tosylpyrroles, such as the titular this compound, represent a class of highly valuable intermediates. The rationale behind their utility is twofold:
-
The N-Tosyl Group: The N-para-toluenesulfonyl (tosyl) group is not merely a protecting group for the pyrrole nitrogen. As a potent electron-withdrawing group, it significantly modulates the electronic properties of the pyrrole ring. This deactivation prevents unwanted polymerization, a common side reaction with simpler pyrroles, and influences the regioselectivity of further substitutions.[3]
-
The 3-Acyl Group: The acyl group at the C-3 position is a versatile functional handle. It can be transformed into a wide array of other functionalities, allowing for the introduction of diverse pharmacophoric elements or linking groups for fragment-based drug design. Studies on related 3-acylindoles have shown that the nature of this acyl chain can be critical for biological activity, for instance, in the inhibition of enzymes like cytosolic phospholipase A2.[4]
This guide focuses on this compound as a representative example, providing researchers with the foundational knowledge and practical protocols to leverage its synthetic potential.
Synthesis and Physicochemical Properties
The most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-Tosylpyrrole. Under Lewis acid catalysis, the pyrrole ring undergoes electrophilic substitution, primarily at the C-3 position due to the directing effect of the N-tosyl group under strongly acidic conditions that can favor the thermodynamic product.[3]
Protocol 1: Synthesis of this compound
This protocol describes the Friedel-Crafts acylation of 1-tosylpyrrole with butanoyl chloride.
Materials:
-
1-Tosylpyrrole (1.0 eq)
-
Butanoyl chloride (1.2 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.5 eq) to the cooled DCM with stirring.
-
Slowly add butanoyl chloride (1.2 eq) dropwise to the suspension. Stir for 15 minutes at 0 °C.
-
Add a solution of 1-Tosylpyrrole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Causality Note: The use of anhydrous conditions is critical as AlCl₃ reacts violently with water. The reaction is performed at 0 °C initially to control the exothermic reaction between AlCl₃ and the acyl chloride. Pouring the final mixture into ice/HCl hydrolyzes the aluminum complexes and quenches the reaction.
Diagram: Synthesis of this compound
Caption: Key transformations of the 3-butanoyl group.
Protocol 2: Oxidation to 1-Tosylpyrrole-3-carboxylic Acid
This protocol adapts the haloform reaction, a robust method for converting methyl ketones (and in this case, ethyl ketones) to carboxylic acids. A procedure for the analogous conversion of 3-acetyl-N-tosylpyrrole has been documented and serves as the basis for this protocol. [5]This carboxylic acid derivative is a pivotal building block for amide couplings and other transformations. [6] Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Prepare a sodium hypobromite solution: In a flask cooled to 0 °C, dissolve NaOH (13 eq) in water. Carefully add Bromine (3.2 eq) dropwise. Add Dioxane. Keep this solution at 0 °C.
-
In a separate reaction flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water. Cool the solution to 0 °C.
-
Slowly add the pre-cooled hypobromite solution to the pyrrole solution dropwise, maintaining the reaction temperature below 10 °C. [5]4. Stir the mixture for 1-2 hours. A precipitate may form. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a solution of Na₂SO₃ in water to destroy excess bromine.
-
Acidify the mixture to pH 1 using concentrated HCl. This protonates the carboxylate to form the desired carboxylic acid, which will likely precipitate.
-
Extract the product with DCM or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Tosylpyrrole-3-carboxylic acid.
Causality Note: The haloform reaction proceeds via enolate formation followed by halogenation at the alpha-carbon. Subsequent nucleophilic attack by hydroxide leads to the cleavage of the C-C bond, forming a carboxylate and bromoform. The reaction is kept cold to control the reactivity of bromine and prevent side reactions. Acidification is required to obtain the neutral carboxylic acid product.
Protocol 3: Reduction to 1-(1-Tosyl-1H-pyrrol-3-yl)butan-1-ol
The reduction of the ketone to a secondary alcohol provides a new functional group for ether or ester formation, or as a precursor for further deoxygenation.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol or Ethanol
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool to 0 °C.
-
Add NaBH₄ portion-wise with stirring. The addition is exothermic.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the desired alcohol.
Causality Note: Sodium borohydride is a mild reducing agent suitable for the selective reduction of ketones in the presence of the sulfonyl group. The protic solvent (methanol) facilitates the reaction and helps to hydrolyze the borate ester intermediate. Quenching with a mild acid like ammonium chloride neutralizes any excess borohydride.
Conclusion and Future Perspectives
This compound is a strategically valuable, yet underutilized, building block in medicinal chemistry. Its synthesis is straightforward, and the differential reactivity of the N-tosyl group and the 3-butanoyl chain allows for a wide range of selective chemical modifications. The protocols provided herein offer reliable methods for converting this intermediate into carboxylic acid and alcohol derivatives, which are themselves versatile precursors for a multitude of bioactive compounds. Researchers in drug development can employ these methods to rapidly generate libraries of substituted pyrroles for structure-activity relationship (SAR) studies, targeting a range of diseases from cancer to neurodegenerative disorders. [7][8]The continued exploration of such functionalized heterocyclic intermediates will undoubtedly accelerate the discovery of next-generation therapeutics.
References
- Chen, J., & Chen, X. (2003). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. ARKIVOC.
- Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023).
- Lehr, M., et al. (2023). Synthesis and pharmacokinetic properties of novel cPLA2α inhibitors with 1-(carboxyalkylpyrrolyl)-3-aryloxypropan-2-one structure. Bioorganic & Medicinal Chemistry.
- National Center for Biotechnology Information. 1-Tosylpyrrole.
- Unknown Author. The Role of N-Tosyl-3-pyrrolecarboxylic Acid in Modern Organic Synthesis. Chemical Synthesis.
- Kim, Y., et al. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Bioorganic & Medicinal Chemistry Letters.
- Ilies, M., et al. (2022).
- Lehr, M., et al. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry.
- Monaco, S., et al. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules.
- Atanasova, M., et al. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules.
- ResearchGate. (n.d.).
- Xu, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists.
- ResearchGate. (n.d.).
- Chiong, H., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules.
- Baxter, A. J., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters.
- Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing.
- Guidechem. (n.d.). This compound 1132649-21-8.
- ResearchGate. (n.d.). Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: Synthesis of 3-pyrrolines and 2-alkylpyrroles.
Sources
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- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of N-Tosylpyrrole
Welcome to the technical support center for the Friedel-Crafts acylation of N-tosylpyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities and troubleshoot the common side reactions encountered during this valuable synthetic transformation. My approach is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction: The Challenge of Pyrrole Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[1] However, the high reactivity of the pyrrole ring presents unique challenges, most notably a propensity for polymerization under acidic conditions.[2] The use of an N-tosyl protecting group is a common and effective strategy to mitigate this issue by attenuating the electron density of the pyrrole ring.[3] Despite this, the acylation of N-tosylpyrrole is not without its own set of potential side reactions and optimization hurdles. This guide will address the most common issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Yield of Acylated Product
Question: "I've set up my Friedel-Crafts acylation of N-tosylpyrrole, but upon workup and analysis (TLC, LC-MS), I'm seeing mostly unreacted starting material and some baseline decomposition. What are the likely causes for this low conversion?"
Answer:
Low or no yield in a Friedel-Crafts acylation is a common yet frustrating issue, often stemming from a few critical experimental parameters. Let's break down the most frequent culprits.
Causality Analysis:
The Friedel-Crafts acylation relies on the generation of a highly electrophilic acylium ion from an acyl halide or anhydride, facilitated by a Lewis acid catalyst.[1] The N-tosylpyrrole, while less nucleophilic than unprotected pyrrole, must still be sufficiently reactive to engage with this electrophile. Any factor that inhibits the formation of the acylium ion or further deactivates the pyrrole ring will lead to low conversion.
Troubleshooting Protocol:
-
Moisture is the Enemy - Rigorous Anhydrous Conditions:
-
Problem: Lewis acids like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are extremely hygroscopic. Any trace of water in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[4]
-
Solution:
-
Oven-dry or flame-dry all glassware immediately before use and cool under an inert atmosphere (Nitrogen or Argon).
-
Use freshly opened, anhydrous solvents or solvents purified through a solvent purification system.
-
Ensure your N-tosylpyrrole and acylating agent are dry.
-
-
-
Catalyst Stoichiometry - More is Often Necessary:
-
Problem: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[5]
-
Solution:
-
Begin with at least 1.1 to 1.5 equivalents of the Lewis acid relative to the acylating agent.
-
For less reactive systems, increasing the stoichiometry to 2.0 equivalents or more may be necessary.
-
-
-
Reagent Quality and Order of Addition:
-
Problem: The quality of the Lewis acid and acylating agent is paramount. Old or improperly stored reagents can lead to failed reactions. The order of addition can also influence the outcome.
-
Solution:
-
Use a fresh, unopened bottle of the Lewis acid or purify it if its quality is suspect.
-
Ensure the acyl chloride or anhydride has not hydrolyzed.
-
A common and effective procedure is to first dissolve the N-tosylpyrrole in the anhydrous solvent, cool the mixture (e.g., to 0 °C), and then add the solid Lewis acid. The acylating agent is then added dropwise to this cooled suspension.
-
-
-
Reaction Temperature - A Delicate Balance:
-
Problem: The reaction may have a significant activation energy barrier that is not overcome at low temperatures. Conversely, excessive heat can promote side reactions and decomposition.
-
Solution:
-
If you are running the reaction at 0 °C or room temperature with no success, try gradually increasing the temperature. Refluxing in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is a common strategy.
-
Monitor the reaction by TLC to track the consumption of starting material as you increase the temperature.
-
-
Issue 2: Mixture of 2-Acyl and 3-Acyl Isomers
Question: "My reaction is working, but I'm getting a mixture of the 2-acyl and 3-acyl isomers of N-tosylpyrrole. How can I control the regioselectivity to favor one over the other?"
Answer:
This is the most critical side reaction to control in the acylation of N-tosylpyrrole. The regiochemical outcome is highly dependent on the choice of Lewis acid and, to a lesser extent, the solvent and temperature.
Causality Analysis:
The regioselectivity is a classic example of kinetic versus thermodynamic control, influenced by the "hardness" or "softness" of the electrophile generated.
-
C-2 Acylation (Kinetic Product): Electrophilic attack at the C-2 position of the pyrrole ring generally proceeds through a more stable carbocation intermediate, as the positive charge can be delocalized over more atoms, including the nitrogen. This is the kinetically favored pathway. Weaker Lewis acids like SnCl₄ or boron trifluoride etherate (BF₃·OEt₂) generate a "softer," less reactive acylium ion complex, which preferentially attacks the kinetically favored C-2 position.[1]
-
C-3 Acylation (Thermodynamic Product Proxy): The N-tosyl group is strongly electron-withdrawing, which inductively deactivates the adjacent C-2 position more than the C-3 position. Strong Lewis acids like AlCl₃ generate a "harder," highly reactive acylium ion. This highly reactive electrophile is more sensitive to the ground-state electron density of the pyrrole ring, which is higher at C-3 due to the inductive effect of the tosyl group. Therefore, strong Lewis acids lead to preferential attack at the C-3 position.[6]
Troubleshooting and Optimization Protocol:
The choice of Lewis acid is your primary tool for controlling regioselectivity.
| Lewis Acid | Predominant Isomer | Mechanistic Rationale | Reference |
| AlCl₃ | 3-Acyl | Forms a "hard," highly reactive electrophile that attacks the more electron-rich C-3 position. | [6] |
| EtAlCl₂, Et₂AlCl | Mixture, leaning towards 3-Acyl | Intermediate Lewis acidity. | [6] |
| SnCl₄ | 2-Acyl | Forms a "softer" electrophile that favors the kinetically preferred C-2 position. | [1] |
| BF₃·OEt₂ | 2-Acyl | Similar to SnCl₄, generates a less reactive electrophile. | [1] |
| TiCl₄ | 2-Acyl | Weaker Lewis acid, generally leading to C-2 selectivity. | [7] |
Workflow for Achieving Desired Regioselectivity:
Caption: Workflow for controlling C-2 vs. C-3 acylation.
Issue 3: Suspected Detosylation and Polymerization
Question: "My reaction has turned into an intractable black tar, and I'm having trouble isolating any product. I suspect the tosyl group might be coming off. Is this possible, and how can I prevent it?"
Answer:
This is a serious side reaction that can lead to complete failure of the synthesis. Your observation of a black tar is a strong indicator of pyrrole polymerization.
Causality Analysis:
The N-tosyl group is generally stable, but it can be cleaved under strongly acidic conditions.[5] While not a common side reaction in well-optimized Friedel-Crafts acylations, particularly harsh conditions (e.g., very high temperatures, prolonged reaction times, or a large excess of a very strong Lewis acid) can potentially lead to the cleavage of the N-S bond.
Once the tosyl group is removed, the highly nucleophilic, unprotected pyrrole is exposed to the strongly acidic reaction medium. This inevitably leads to rapid, uncontrolled acid-catalyzed polymerization, resulting in the formation of insoluble, dark-colored materials, often referred to as "pyrrole black".[2][8]
Troubleshooting and Prevention Protocol:
-
Control Reaction Temperature and Time:
-
Problem: Excessive heat and long reaction times increase the likelihood of side reactions, including deprotection.
-
Solution:
-
Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 0 °C and only warm if necessary.
-
Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Do not let it stir unnecessarily for extended periods.
-
-
-
Optimize Lewis Acid Stoichiometry:
-
Problem: A very large excess of a strong Lewis acid like AlCl₃ can create an overly harsh environment.
-
Solution:
-
While stoichiometric amounts are often needed, avoid using a massive excess (e.g., > 3 equivalents) unless absolutely necessary and all other options have been exhausted. Start with 1.2-1.5 equivalents and adjust from there.
-
-
-
Consider a Milder Lewis Acid (if C-3 selectivity is not the sole priority):
-
Problem: If your primary goal is simply to achieve acylation without polymerization and you can tolerate a mixture of isomers, a weaker Lewis acid will be less likely to cause deprotection.
-
Solution:
-
Consider using SnCl₄ or TiCl₄, which are less harsh and still effective acylating catalysts.[1]
-
-
Proposed Mechanism: Detosylation leading to Polymerization
Sources
- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Regioselective Pyrrole Acylation
Welcome to the technical support center for pyrrole acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic substitution on the pyrrole ring. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the acylation of pyrroles. Understanding these concepts is the first step toward rational reaction design and troubleshooting.
Q1: Why is the acylation of pyrrole often complicated by side reactions and poor selectivity?
The challenge arises from the rich and nuanced reactivity of the pyrrole ring.
-
Ambident Nucleophilicity: Pyrrole is an ambident nucleophile. The lone pair on the nitrogen atom contributes to the ring's aromaticity, but it also makes the nitrogen itself nucleophilic[1]. This creates a competition between N-acylation (attack by the nitrogen) and C-acylation (attack by the ring's π-electrons).
-
High Ring Reactivity & Acid Sensitivity: The pyrrole ring is electron-rich and highly activated towards electrophilic substitution, significantly more so than benzene[2]. This high reactivity makes it susceptible to polymerization under the strongly acidic conditions often used for Friedel-Crafts reactions[3]. Traditional Lewis acids like AlCl₃ can readily induce the formation of insoluble polymers, leading to low yields of the desired product[3].
Q2: What is the inherent regioselectivity for C-acylation on an unsubstituted pyrrole, and what is the mechanistic reason for this preference?
For an unsubstituted pyrrole, electrophilic C-acylation overwhelmingly favors the C2 (or α) position over the C3 (β) position.[1][4]
-
Causality—Intermediate Stability: The preference for C2 attack is dictated by the stability of the cationic intermediate (also known as the Wheland intermediate or sigma complex) formed during the reaction.
-
Attack at C2: The positive charge on the intermediate formed by electrophilic attack at the C2 position can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures.[1]
-
Attack at C3: Attack at the C3 position results in an intermediate where the positive charge is delocalized over only two carbon atoms. The nitrogen atom cannot directly stabilize this positive charge without disrupting the aromatic sextet. The greater resonance stabilization of the C2-attack intermediate means the transition state leading to it is lower in energy, resulting in a faster reaction rate and making the 2-acylpyrrole the kinetic product.
-
Section 2: Troubleshooting Guide & Optimization Protocols
This section is structured around common problems encountered during pyrrole acylation experiments. For each problem, we diagnose the potential causes and provide validated solutions and protocols.
Problem 1: My primary product is the N-acylated pyrrole, with low or no yield of the desired C-acylated product.
This is a classic selectivity issue stemming from the high nucleophilicity of the unprotected pyrrole nitrogen.
-
Possible Cause: The reaction conditions favor nucleophilic attack by the nitrogen atom over electrophilic substitution on the carbon framework. This is common when using strong bases to deprotonate the pyrrole or when using certain acylating agents without an appropriate Lewis acid catalyst.[2][4]
-
Solution A: Suppress Nitrogen Nucleophilicity with an N-Protecting Group The most robust strategy is to "mask" the nitrogen with an electron-withdrawing or sterically bulky protecting group. This reduces the nitrogen's nucleophilicity and electronically deactivates the ring, making the reaction more controllable and preventing polymerization.[5][6]
Table 1: Common N-Protecting Groups and Their Impact
Protecting Group Abbreviation Key Features & Considerations Typical Deprotection Benzenesulfonyl -SO₂Ph Strongly electron-withdrawing; excellent for preventing polymerization and directing C3-acylation with strong Lewis acids.[1] Reductive (e.g., Mg/MeOH) or basic hydrolysis. p-Toluenesulfonyl -Ts, -Tosyl Similar to -SO₂Ph; widely used and stable.[1] Reductive or basic hydrolysis. Triisopropylsilyl -TIPS A bulky group used for steric hindrance to direct acylation to the C3 position.[7] Fluoride source (e.g., TBAF). tert-Butoxycarbonyl -Boc Moderately electron-withdrawing; offers distinct reactivity from sulfonyl groups.[5][8] Acidic (e.g., TFA). | 2,2,2-Trichloroethoxycarbonyl | -Troc | Electron-withdrawing; stable to many conditions but easily removed.[8] | Reductive (e.g., Zn/AcOH). |
-
Solution B: Employ Friedel-Crafts Conditions For C-acylation of N-H pyrrole, avoid strong bases. Instead, use a Lewis acid catalyst with an acyl halide or anhydride. The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (or a related complex) that preferentially reacts at the electron-rich carbon positions of the pyrrole ring.[9][10]
Experimental Protocol 1: General C2-Acylation of N-H Pyrrole (Friedel-Crafts)
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of the acyl chloride (1.1 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane, DCM).
-
Complex Formation: Cool the solution to 0 °C and add a mild Lewis acid (e.g., SnCl₄ or BF₃·OEt₂, 1.2 equiv) dropwise. Stir for 15-20 minutes.
-
Pyrrole Addition: Slowly add a solution of pyrrole (1.0 equiv) in dry DCM to the pre-formed acylium complex. Causality: Adding the pyrrole to the activated electrophile, rather than the other way around, maintains a low concentration of the acid-sensitive pyrrole and minimizes polymerization.[7]
-
Reaction: Stir at 0 °C or allow to warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully pour the reaction mixture into a cold, saturated aqueous solution of NaHCO₃ to quench the Lewis acid. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.
-
Problem 2: My reaction produces a mixture of C2- and C3-acylated isomers, and I need to favor the C3 product.
Achieving C3 selectivity requires overcoming the intrinsic electronic preference for C2 attack. This is a significant challenge that can be addressed by strategically modifying the pyrrole substrate.
-
Possible Cause: The electronic factors favoring C2-acylation are dominant. Standard Friedel-Crafts conditions on N-H or simple N-alkyl pyrroles will almost always yield the C2 isomer.
-
Solution: Combine N-Protection with Catalyst/Steric Control The choice of N-protecting group is critical for directing acylation to the C3 position.
-
Strategy 1 (Steric Hindrance): Introduce a very bulky protecting group on the nitrogen, such as triisopropylsilyl (TIPS). This group physically blocks the C2 and C5 positions, making the C3 and C4 positions the only accessible sites for the acylating agent.[7]
-
Strategy 2 (Electronic Manipulation): Use an N-benzenesulfonyl protecting group in combination with a strong Lewis acid like AlCl₃. While weaker Lewis acids with this protecting group still favor C2, stronger Lewis acids preferentially yield the C3 isomer.[1] The exact mechanism for this switch is complex, but it is a reliable empirical observation.
Experimental Protocol 2: Selective C3-Acylation of N-Tosylpyrrole
-
Setup: To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in dry DCM at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise.
-
Activation: Stir the resulting mixture at 0 °C for 30 minutes.
-
Acylation: Add the desired acyl chloride (1.2 equiv) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[1]
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl. Separate the organic layer, extract the aqueous layer with DCM, combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and purify.
Table 2: Influence of Lewis Acid on Regioselectivity for N-Benzenesulfonylpyrrole
Lewis Acid Predominant Isomer Rationale SnCl₄ C2 Weaker Lewis acid, kinetic control dominates.[1] BF₃·OEt₂ C2 Weaker Lewis acid, kinetic control dominates.[1] | AlCl₃ | C3 | Stronger Lewis acid, shifts selectivity likely via a different complex or thermodynamic control.[1] |
-
Problem 3: My reaction is resulting in a dark, insoluble polymer instead of the desired product.
This indicates that the reaction conditions are too harsh for the sensitive pyrrole ring.
-
Possible Cause: The concentration of acid or the reaction temperature is too high, leading to rapid, uncontrolled polymerization.[3]
-
Solutions:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to slow the rate of both the desired reaction and the undesired polymerization.[7]
-
Slow Addition: As described in Protocol 1, always add the pyrrole substrate slowly to the mixture of the Lewis acid and acylating agent. This keeps the instantaneous concentration of the pyrrole low.[7]
-
Use Milder Conditions: If polymerization persists, switch to a milder acylation method that avoids strong Lewis acids. The Vilsmeier-Haack reaction is an excellent alternative for formylation (introduction of a -CHO group).[4][11]
Experimental Protocol 3: C2-Formylation via the Vilsmeier-Haack Reaction
-
Reagent Formation: In a flask under nitrogen, cool dry dimethylformamide (DMF, large excess) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise. Stir the mixture for 30-60 minutes at 0 °C to form the Vilsmeier reagent.
-
Pyrrole Addition: Add a solution of the N-protected or N-H pyrrole (1.0 equiv) in dry DMF dropwise, keeping the temperature below 5 °C.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Workup: Pour the reaction mixture onto crushed ice, then neutralize with a strong base (e.g., 30% NaOH) until the solution is alkaline. The product can then be extracted with an organic solvent (e.g., ethyl acetate) and purified.[7]
-
Section 3: Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Pyrrole Acylation
This decision tree provides a logical path for diagnosing and solving common acylation issues.
Caption: Troubleshooting decision tree for pyrrole acylation.
Diagram 2: Mechanism of C2 vs. C3 Electrophilic Attack
This diagram illustrates why attack at the C2 position is electronically favored.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemtube3d.com [chemtube3d.com]
Technical Support Center: Purification of Acylated Tosylpyrroles
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges in the purification of acylated tosylpyrroles. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to navigate the complexities of purifying these valuable compounds. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your purification strategies, and ensure the integrity of your final products.
Introduction: The Purification Hurdle
The synthesis of acylated tosylpyrroles, often achieved through Friedel-Crafts acylation, is a powerful tool in organic synthesis. However, the very nature of this reaction can introduce a host of purification challenges. The formation of regioisomers, residual starting materials, and various side products necessitates robust and carefully optimized purification strategies. This guide will address these challenges head-on, providing you with the expertise to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific experimental issues you may be facing.
Question 1: My TLC analysis shows multiple spots close to my product's expected Rf. How can I differentiate between isomers and other impurities?
Answer:
This is a classic challenge in the purification of acylated tosylpyrroles, as Friedel-Crafts acylation can yield both 2- and 3-acyl isomers, which often have very similar polarities.
-
Initial Diagnosis:
-
Co-spotting: On a TLC plate, spot your crude reaction mixture, the starting tosylpyrrole, and, if available, an authentic standard of your desired product. This will help you identify unreacted starting material.
-
Staining: Use different TLC stains. While UV visualization is standard, stains like potassium permanganate can react differently with various functional groups, potentially offering better differentiation.
-
-
Advanced Characterization:
-
1H NMR of the crude mixture: The proton chemical shifts on the pyrrole ring are distinct for 2- and 3-substituted isomers. A quick NMR of your crude product can often confirm the presence of isomers and give you a ratio.
-
LC-MS analysis: This is a powerful tool to determine the mass of the different components. Isomers will have the same mass, but this technique will help you identify other impurities with different molecular weights.
-
-
Purification Strategy:
-
If isomers are present and their separation is critical, standard flash chromatography may not be sufficient. You may need to employ preparative HPLC, often with a different stationary phase (e.g., a cyano or phenyl column) or a modified mobile phase to enhance selectivity.
-
Question 2: I'm observing significant product loss during silica gel column chromatography. What could be the cause and how can I prevent it?
Answer:
Product loss on silica gel is a common and frustrating issue. There are two primary culprits: irreversible adsorption and on-column degradation.
-
Irreversible Adsorption:
-
Cause: The Lewis acidic nature of silica gel can lead to strong binding of your acylated tosylpyrrole, especially if it has other polar functional groups.
-
Solution:
-
Deactivate the silica: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine (Et3N) in your eluent (typically 0.1-1%).
-
Use a different stationary phase: Consider using alumina (neutral or basic) or a bonded phase like diol or amino-functionalized silica.
-
-
-
On-Column Degradation:
-
Cause: The acidic environment of the silica gel can potentially lead to the hydrolysis of the tosyl group, especially if your eluent contains protic solvents like methanol.
-
Solution:
-
Buffered mobile phase: If you must use a protic solvent, consider adding a small amount of a non-nucleophilic base, like pyridine or 2,6-lutidine, to the mobile phase to neutralize the acidity.
-
Swift purification: Do not let your product sit on the column for extended periods. Run the column as quickly as possible while maintaining good separation.
-
-
Question 3: My purified product looks clean by TLC, but the 1H NMR shows broad peaks. What's happening?
Answer:
Broad NMR peaks can be indicative of several issues, even if the TLC suggests a single component.
-
Residual Paramagnetic Impurities:
-
Cause: Trace amounts of paramagnetic metals (e.g., from your Lewis acid catalyst) can cause significant line broadening in your NMR spectrum.
-
Solution:
-
Aqueous work-up with a chelating agent: During your reaction work-up, wash the organic layer with a dilute solution of a chelating agent like EDTA to sequester any residual metal ions.
-
Filtration through a plug of Celite® or silica: Sometimes, a quick filtration of your crude product solution through a small plug of silica or Celite® can remove finely dispersed catalyst residues.
-
-
-
Slow Conformational Exchange:
-
Cause: Depending on the acyl group and other substituents, your molecule might be undergoing slow conformational exchange on the NMR timescale, leading to broadened signals.
-
Solution:
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help confirm this. If the peaks sharpen at higher or lower temperatures, it's likely a dynamic process.
-
-
-
Aggregation:
-
Cause: At higher concentrations in the NMR tube, your molecules might be aggregating, leading to broader lines.
-
Solution:
-
Dilute the sample: Try acquiring the NMR spectrum on a more dilute sample.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of the tosyl group on the pyrrole ring during purification?
The N-tosyl group is generally considered a robust protecting group. However, it is not indestructible. It is susceptible to cleavage under strongly basic conditions (e.g., hydrolysis with NaOH or KOH) and can be labile in the presence of strong nucleophiles. While generally stable to the mildly acidic conditions of silica gel chromatography, prolonged exposure, especially with protic eluents, can lead to some degradation. The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack, which enhances its stability under certain acidic conditions where unprotected pyrroles might polymerize.[1]
Q2: What are the most common side products in the Friedel-Crafts acylation of tosylpyrroles?
The most common side products include:
-
Regioisomers: Acylation can occur at the C2 or C3 position of the pyrrole ring, leading to a mixture of isomers.[2]
-
Polyacylated products: Under forcing conditions, it is possible to introduce more than one acyl group onto the pyrrole ring.[3]
-
Unreacted starting material: Incomplete reactions will leave residual tosylpyrrole.
-
Products from rearrangement: Although less common with acylation compared to alkylation, rearrangement of the acylium ion can lead to unexpected products.[3]
Q3: When should I choose recrystallization over column chromatography?
Recrystallization is an excellent purification technique when:
-
Your desired product is a solid.
-
You have a significant amount of material (generally > 100 mg).
-
The impurities have significantly different solubility profiles from your product in a given solvent system.
-
You are aiming for a very high degree of purity.
Column chromatography is more suitable when:
-
Your product is an oil or a low-melting solid.
-
You need to separate compounds with similar polarities (e.g., isomers).
-
You are working on a smaller scale.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Acylated Tosylpyrroles
This protocol is designed to minimize on-column degradation and improve the separation of closely related compounds.
Materials:
-
Crude acylated tosylpyrrole mixture
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Triethylamine (Et3N) (optional)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Develop a TLC solvent system:
-
Start with a mixture of hexanes and ethyl acetate (e.g., 9:1).
-
Gradually increase the polarity until the desired product has an Rf value of ~0.2-0.3.
-
If separation of isomers is poor, try a ternary solvent system, such as hexanes:DCM:EtOAc.
-
-
Prepare the column:
-
Dry packing: Fill the column with dry silica gel.
-
Wet packing (slurry): Mix the silica gel with your initial, low-polarity eluent to form a slurry and pour it into the column.
-
Optional deactivation: If you suspect product degradation, pre-elute the packed column with your starting eluent containing 0.5% Et3N.
-
-
Load the sample:
-
Dissolve your crude product in a minimal amount of DCM or the eluent.
-
Dry loading (recommended): Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This often results in sharper bands and better separation.
-
-
Elute the column:
-
Start with the low-polarity solvent system developed in step 1.
-
Gradually increase the polarity of the eluent (gradient elution) to move your products down the column.
-
Collect fractions and monitor them by TLC.
-
-
Combine and concentrate:
-
Combine the fractions containing your pure product and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of Acylated Tosylpyrroles
This protocol provides a general guideline for recrystallizing solid acylated tosylpyrroles.
Materials:
-
Crude solid acylated tosylpyrrole
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes, acetone/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Choose a solvent system:
-
The ideal solvent should dissolve your compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Test small amounts of your crude product in different solvents to find a suitable one. A common and effective approach is to use a solvent pair, such as dissolving the compound in a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexanes) until the solution becomes cloudy (the cloud point).[4]
-
-
Dissolve the crude product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the good solvent of a pair) until the solid just dissolves.
-
-
Decolorize (if necessary):
-
If your solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
-
Crystallize:
-
If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If using a solvent pair, after reaching the cloud point with the poor solvent, gently heat until the solution is clear again, then allow it to cool slowly.
-
-
Isolate the crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Dry the product:
-
Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Acylated Tosylpyrroles
| Polarity of Acylated Tosylpyrrole | Recommended Starting Solvent System (v/v) | Notes |
| Low | 95:5 Hexanes:EtOAc | Good for non-polar acyl chains. |
| Medium | 80:20 Hexanes:EtOAc | A versatile starting point. |
| High | 50:50 Hexanes:EtOAc or DCM with 1-5% MeOH | May require silica deactivation. |
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Potential Side Reactions in Friedel-Crafts Acylation
Caption: Common side reactions in Friedel-Crafts acylation.
References
-
Challenges and solutions for the downstream purification of therapeutic proteins. This article, while focused on proteins, provides a valuable framework for thinking about purification challenges such as stability and impurity removal. URL: [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. A practical guide to various purification techniques, including recrystallization. URL: [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC - NIH. A key paper discussing the regioselectivity of Friedel-Crafts acylation on a tosylpyrrole substrate. URL: [Link]
-
Friedel-Crafts Acylation - Chemistry LibreTexts. An educational resource explaining the mechanism and limitations of Friedel-Crafts acylation. URL: [Link]
Sources
Technical Support Center: Troubleshooting N-Tosyl Deprotection in the Presence of a Ketone
The N-toluenesulfonyl (tosyl) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions.[1] However, this robustness presents a significant challenge during the deprotection step, which often necessitates harsh reductive or strongly acidic conditions. For researchers in drug development and complex molecule synthesis, the presence of a sensitive functional group, such as a ketone, within the substrate complicates this process immensely. Ketones are susceptible to reduction, enolization, or other undesired side reactions under standard tosyl deprotection protocols, leading to low yields and complex product mixtures.
This guide provides a comprehensive resource for troubleshooting the chemoselective deprotection of N-tosylamines while preserving a ketone moiety. It combines field-proven insights with established methodologies to help you navigate this common synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: What makes N-tosyl deprotection in the presence of a ketone so challenging?
The primary challenge lies in the conflicting reactivity of the functional groups. The N-S bond of a tosylamide is notoriously difficult to cleave, typically requiring strong reducing agents (e.g., sodium in liquid ammonia, sodium amalgam) or potent acids (e.g., HBr, H₂SO₄).[2] Unfortunately, these are precisely the conditions that readily reduce or react with a ketone. Therefore, the goal is to find a "sweet spot" of reactivity where the N-S bond is cleaved selectively without affecting the carbonyl group.
Q2: What are the primary side reactions I should be concerned about?
When attempting to deprotect an N-tosyl group on a ketone-bearing molecule, the main competing reactions are:
-
Ketone Reduction: The most common side reaction, where the ketone is reduced to a secondary alcohol. This is especially prevalent with hydride reagents or aggressive dissolving metal reductions.
-
Enolization and Subsequent Reactions: Under strongly basic or acidic conditions, the ketone can enolize. This can lead to a loss of stereochemical integrity at the α-carbon or trigger subsequent aldol-type condensation reactions, resulting in a complex mixture of byproducts.
-
Substrate Degradation: Harsh acidic conditions can lead to the degradation of sensitive molecular scaffolds.
Q3: Which deprotection methods are generally considered "ketone-friendly"?
Several methods have been developed that offer improved chemoselectivity and are more compatible with ketone functionalities. The most successful strategies often involve milder reductive systems. Key examples include:
-
Magnesium in Methanol (Mg/MeOH): A dissolving metal system that is often milder and more selective than sodium-based reagents.[3][4][5]
-
Samarium(II) Iodide (SmI₂): A powerful single-electron transfer (SET) reagent known for its high degree of chemoselectivity. It can often reduce other functional groups in the presence of ketones.[2][6][7]
-
Acidic Conditions with Scavengers: Using strong acids like HBr in acetic acid or trifluoromethanesulfonic acid in the presence of a scavenger (e.g., phenol, thioanisole) can be effective.[8] The scavenger traps the reactive electrophilic sulfur species generated, preventing them from reacting with the ketone.
-
Electrochemical Methods: These methods can offer mild and highly selective deprotection under neutral conditions by carefully controlling the reduction potential.[9]
Q4: How do I select the best deprotection method for my specific molecule?
The optimal method depends on the overall structure of your substrate. Consider the following factors:
-
Acid/Base Stability: If your molecule contains other acid- or base-labile protecting groups (e.g., Boc, silyl ethers), you must choose an orthogonal method.[10] For instance, if you have an acid-labile group, a reductive method like Mg/MeOH would be preferable to HBr.
-
Steric Hindrance: A sterically congested tosylamide may require more forcing conditions or a less hindered reagent to achieve cleavage.
-
Electronic Effects: Electron-withdrawing groups on the molecule can sometimes facilitate nucleophilic attack for cleavage under basic conditions.[11]
-
Presence of Other Reducible Groups: If your molecule contains other easily reducible groups (e.g., esters, conjugated double bonds), a highly chemoselective reagent like SmI₂ is often the best choice.[2][7]
Below is a workflow to guide your decision-making process.
Step-by-Step Methodology:
-
To a solution of the N-tosylated substrate (1.0 equiv) in anhydrous methanol (0.1–0.2 M), add magnesium turnings or powder (10 equiv).
-
Stir the suspension vigorously at room temperature or place it in an ultrasonic bath. Sonication often accelerates the reaction significantly. [12]3. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 to 6 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the resulting suspension through a pad of Celite® to remove magnesium salts, washing thoroughly with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection using Samarium(II) Iodide (SmI₂)
This method is ideal for sensitive or complex substrates where high chemoselectivity is paramount.
-
Principle: SmI₂ is a powerful single-electron transfer (SET) agent. It reduces the tosylamide to a radical anion, which then fragments to cleave the N-S bond. The presence of additives like water and an amine can accelerate the cleavage dramatically. [2][6] Step-by-Step Methodology:
-
Preparation of SmI₂ solution (0.1 M in THF):
-
Under an inert atmosphere (N₂ or Ar), add samarium metal powder (1.1 equiv) and 1,2-diiodoethane (1.0 equiv) to a flame-dried flask containing anhydrous THF.
-
Stir the mixture at room temperature. The solution will turn from yellow/green to a deep blue-green, indicating the formation of SmI₂. This typically takes 1-2 hours.
-
-
Deprotection Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the N-tosylated substrate (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0°C or room temperature.
-
Add the freshly prepared SmI₂ solution (2.5–3.0 equiv) dropwise via cannula or syringe until the deep blue color persists.
-
Add a proton source/accelerant, such as a mixture of an amine (e.g., triethylamine, 4 equiv) and water (4 equiv), which can make the reaction nearly instantaneous. [2] * Stir for 5-30 minutes. The disappearance of the blue color indicates reaction completion.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the solution becomes clear.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. National Institutes of Health. [Link]
-
Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ResearchGate. [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]
-
Synthesis of Enantiopure PZM21, A Novel Biased Agonist of the Mu-Opioid Receptor. National Institutes of Health. [Link]
-
Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. ResearchGate. [Link]
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Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]
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Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Baran Laboratory, Scripps Research. [Link]
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Tosyl group. Wikipedia. [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. American Chemical Society. [Link]
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Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. ResearchGate. [Link]
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Samarium(II)-mediated Reactions in Organic Synthesis - Method Development and Mechanistic Investigation. Gupea. [Link]
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Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews. [Link]
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Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. The Royal Society of Chemistry. [Link]
-
Reductions with samarium(II) iodide. Wikipedia. [Link]
-
Why can't I deprotect tosyl group with SmI2/amine/H2O ? ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Butanoyl-1-tosylpyrrole vs. 3-Acetyl-1-tosylpyrrole
Introduction
In the landscape of heterocyclic chemistry, N-sulfonylated pyrroles serve as pivotal intermediates for the synthesis of complex, biologically active molecules. The tosyl group, by acting as a robust electron-withdrawing protecting group, modulates the reactivity of the pyrrole ring, enabling regioselective functionalization that is otherwise challenging to achieve. Specifically, 3-acyl-1-tosylpyrroles are versatile precursors, with the acyl group providing a reactive handle for a multitude of chemical transformations.
This guide presents an in-depth comparative analysis of two closely related analogues: 3-acetyl-1-tosylpyrrole and 3-butanoyl-1-tosylpyrrole . While differing by only two methylene units, the variation in the alkyl chain length—from a methyl to a propyl group—imparts subtle yet significant differences in their steric and electronic profiles. These differences manifest in their reactivity towards nucleophilic attack, propensity for enolization, and overall synthetic utility. We will explore these nuances through mechanistic discussions, supported by experimental protocols and data, to provide researchers with a predictive framework for selecting the appropriate building block for their synthetic campaigns.
Synthesis: Regioselective Friedel-Crafts Acylation
The primary route to both 3-acetyl- and this compound is the Friedel-Crafts acylation of 1-tosylpyrrole. A critical aspect of this reaction is achieving regioselectivity for the C3 position over the more electronically favored C2 position. It has been demonstrated that the choice of Lewis acid is paramount. While weaker Lewis acids tend to yield the C2-acylated product, the use of a strong Lewis acid like aluminum chloride (AlCl₃) decisively favors C3 acylation.[1] This selectivity is attributed to the formation of an organoaluminum intermediate, which directs the electrophilic acyl halide to the C3 position.[1]
The general workflow involves the reaction of 1-tosylpyrrole with the corresponding acyl chloride (acetyl chloride or butanoyl chloride) in the presence of AlCl₃.
Caption: General workflow for the synthesis of 3-acyl-1-tosylpyrroles.
Experimental Protocol: Synthesis of 3-Acetyl-1-tosylpyrrole
-
To a stirred solution of 1-tosylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
-
Add aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir for 15 minutes.
-
Add acetyl chloride (1.1 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until consumption of the starting material.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield 3-acetyl-1-tosylpyrrole as a solid.
Note: The same protocol can be applied for the synthesis of this compound by substituting acetyl chloride with butanoyl chloride.
Structural & Electronic Properties: A Comparative Overview
The N-tosyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution and increases the acidity of the ring protons. The 3-acyl substituent further deactivates the ring. The key difference between the two title compounds lies in the nature of the alkyl group attached to the carbonyl.
| Property | 3-Acetyl-1-tosylpyrrole | This compound |
| Molecular Formula | C₁₃H₁₃NO₃S | C₁₅H₁₇NO₃S |
| Molecular Weight | 263.31 g/mol | 291.36 g/mol |
| Alkyl Group | Methyl (-CH₃) | Propyl (-CH₂CH₂CH₃) |
| Steric Hindrance | Lower | Higher |
| Inductive Effect | Weakly electron-donating | Moderately electron-donating |
Comparative Reactivity Analysis
The difference in the acyl chain length dictates the reactivity at two key sites: the carbonyl carbon and the α-carbon.
Nucleophilic Addition at the Carbonyl Carbon
Nucleophilic addition is a cornerstone reaction for ketones, where an electron-rich species attacks the electrophilic carbonyl carbon.[2][3][4] The rate and feasibility of this attack are governed by both electronic and steric factors.
-
Electronic Effect : Alkyl groups are weakly electron-donating via induction. The propyl group in the butanoyl derivative has a slightly stronger electron-donating effect than the methyl group in the acetyl compound. This increased electron density donation marginally reduces the partial positive charge (δ+) on the carbonyl carbon, making it a slightly weaker electrophile.
-
Steric Effect : This is the more dominant factor. The bulkier propyl group of this compound presents greater steric hindrance to the approaching nucleophile compared to the compact methyl group of the acetyl derivative.
Caption: Steric hindrance in nucleophilic addition.
Reactions at the α-Carbon via Enolate Formation
The protons on the carbon adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate.[5][6] This is the basis for critical C-C bond-forming reactions like aldol and Claisen condensations. Here, the two compounds present a significant structural difference.
-
3-Acetyl-1-tosylpyrrole : Possesses one set of three equivalent α-protons on the methyl group. Deprotonation with a base like lithium diisopropylamide (LDA) unambiguously yields a single enolate species.
-
This compound : Features two distinct sets of α-protons: two on the methylene carbon adjacent to the carbonyl (Cα) and three on the terminal methyl group (Cγ). The protons at Cα are significantly more acidic due to their direct proximity to the electron-withdrawing carbonyl group. Therefore, under kinetic control (strong, hindered base like LDA at low temperature), deprotonation will selectively occur at the Cα position to form the less substituted enolate. Under thermodynamic control (weaker base, higher temperature), a mixture of enolates could potentially form, though the Cα-derived enolate is generally favored.
Caption: Enolate formation pathways for the two derivatives.
Representative Experimental Protocol: Carbonyl Reduction
The reduction of the carbonyl group to a secondary alcohol is a common transformation that highlights the principles of nucleophilic addition.
-
Dissolve the 3-acyl-1-tosylpyrrole (1.0 eq) in a suitable solvent such as methanol or ethanol (~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of water or 1 M HCl.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Expected Outcome : Based on the reactivity principles discussed, the reduction of 3-acetyl-1-tosylpyrrole is expected to proceed at a faster rate than that of this compound under identical conditions.
Summary of Comparative Reactivity
| Reaction Type | 3-Acetyl-1-tosylpyrrole | This compound | Rationale |
| Nucleophilic Addition | More Reactive | Less Reactive | Lower steric hindrance and slightly higher electrophilicity of the carbonyl carbon. |
| Enolate Formation | Forms a single, unambiguous enolate . | Can form regioisomeric enolates ; kinetically favors the less substituted Cα enolate. | Presence of a single vs. multiple α-carbon sites. |
| Synthetic Utility | Ideal for reactions where a simple methyl ketone is required or when a single enolate is desired. | Offers a handle for further functionalization at the Cα position of the butanoyl chain. | Simplicity vs. opportunity for further derivatization. |
Final Conclusion
The choice between 3-acetyl-1-tosylpyrrole and this compound is not arbitrary but a strategic decision based on the desired chemical transformation. 3-Acetyl-1-tosylpyrrole should be the reagent of choice when higher reactivity at the carbonyl is paramount and when subsequent reactions require the simple, unambiguous formation of a methyl-ketone enolate. In contrast, This compound provides a valuable platform for more complex syntheses, where the internal methylene (Cα) of the acyl chain is targeted for selective deprotonation and subsequent alkylation or condensation, opening pathways to more elaborate molecular architectures. Understanding these fundamental differences in reactivity allows for more efficient and predictable synthetic planning in medicinal and materials chemistry.
References
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Chen, J., & Wang, T. (2001). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Journal of Heterocyclic Chemistry, 38(4), 849-852. Available at: [Link]
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Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 3-acetyl-1-(phenylsulfonyl)pyrrole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 1-Tosylpyrrole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 3-Acetyl-1-(phenylsulfonyl)pyrrole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Anderson, J. C., & Rokita, S. E. (2006). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Arkivoc, 2007(12), 195-203. Available at: [Link]
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Greenhouse, R., Ramirez, C., & Muchowski, J. M. (1983). Synthesis of alkylpyrroles by the sodium borohydride reduction of acylpyrroles. The Journal of Organic Chemistry, 48(5), 753–755. Available at: [Link]
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Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved January 26, 2026, from [Link]
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Smith, A. B., & Jones, D. R. (2018). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. The Journal of Organic Chemistry, 83(15), 8345–8354. Available at: [Link]
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Chemistry LibreTexts. (2021, July 31). 20.1: Enol Content and Enolization. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Retrieved January 26, 2026, from [Link]
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Royal Society of Chemistry. (2015). Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: Synthesis of 3-pyrrolines and 2-alkylpyrroles. Organic & Biomolecular Chemistry, 13, 9954-9961. Available at: [Link]
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A Comparative Guide to N-Protecting Groups for Pyrrole Acylation: Strategies for Regioselective Synthesis
For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of the pyrrole ring is a cornerstone of modern heterocyclic chemistry. Pyrrole moieties are prevalent in a vast array of pharmaceuticals and natural products. However, the inherent reactivity of the pyrrole nucleus, particularly its propensity for polymerization and oxidation under acidic conditions, presents a significant synthetic challenge.[1] Acylation, a key C-C bond-forming reaction, is particularly sensitive to the electronic nature of the pyrrole ring. This guide provides a comprehensive, data-driven comparison of common N-protecting groups, offering insights into how the choice of protecting group can be strategically employed to control the regioselectivity and efficiency of pyrrole acylation.
The Critical Role of N-Protection in Pyrrole Acylation
The nitrogen atom of the pyrrole ring plays a pivotal role in its aromaticity and nucleophilicity. The lone pair of electrons on the nitrogen is delocalized into the five-membered ring, rendering the carbon atoms, particularly the C2 and C5 positions, electron-rich and susceptible to electrophilic attack.[2] While this inherent reactivity is advantageous for some transformations, it can be a double-edged sword in acylation reactions, often leading to a mixture of products or decomposition of the starting material.
N-protection serves a dual purpose: it shields the N-H proton, preventing unwanted side reactions, and, more importantly, it modulates the electronic properties of the pyrrole ring. The electron-withdrawing or -donating nature of the protecting group can profoundly influence the regiochemical outcome of acylation, directing the incoming acyl group to either the C2 or C3 position.
Comparative Analysis of N-Protecting Groups
This section provides a detailed comparison of commonly employed N-protecting groups for pyrrole acylation, focusing on their impact on regioselectivity, reaction yields, and ease of removal.
Electron-Withdrawing Protecting Groups: A Gateway to C3 Acylation
1. Tosyl (Ts) Group:
The tosyl group is a strongly electron-withdrawing sulfonyl group that significantly deactivates the pyrrole ring towards electrophilic substitution.[3][4] This deactivation, however, allows for controlled acylation, often with a remarkable shift in regioselectivity towards the C3 position.
Mechanism of C3 Selectivity: Recent studies have shown that the acylation of N-tosylpyrrole under strongly acidic conditions, such as those employing triflic anhydride (Tf₂O) as an activator, proceeds through an initial, kinetically favored C2 acylation. This is followed by an acid-catalyzed isomerization to the thermodynamically more stable C3-acylated product.[5] The electron-withdrawing nature of the tosyl group facilitates this isomerization.
Experimental Data:
| Acylating Agent | Activator | Product (Regioisomer) | Yield (%) | Reference |
| Acetic Acid | Tf₂O | 3-Acetyl-1-tosylpyrrole | 85 | |
| Isobutyric Acid | Tf₂O | 3-Isobutyryl-1-tosylpyrrole | 81 |
Deprotection: The tosyl group is typically removed under basic conditions, for example, with sodium hydroxide in a mixture of methanol and water.[5]
N-Alkoxycarbonyl Protecting Groups: The Path to C2 Acylation
In contrast to N-sulfonyl groups, N-alkoxycarbonyl protecting groups, while still electron-withdrawing, generally direct acylation to the C2 position with high selectivity.[5][6][7] This class of protecting groups offers a valuable regiocomplementary strategy to the N-sulfonyl groups.
1. tert-Butoxycarbonyl (Boc) Group:
The Boc group is a widely used protecting group in organic synthesis. However, its application in pyrrole acylation under acidic conditions can be limited due to its acid lability.[5][8] For acylations that can be performed under neutral or mildly acidic conditions, the Boc group can be effective. Deprotection is readily achieved with acids such as trifluoroacetic acid (TFA).
2. 2,2,2-Trichloroethoxycarbonyl (Troc) Group:
The Troc group has emerged as a robust and versatile protecting group for achieving C2-selective acylation of pyrroles. It is stable to a wide range of reaction conditions, including the strongly acidic conditions often used for acylation.[5]
Experimental Data:
| Acylating Agent | Activator | Product (Regioisomer) | Yield (%) | Reference |
| Acetic Acid | Tf₂O | 2-Acetyl-1-(2,2,2-trichloroethoxycarbonyl)pyrrole | 88 | |
| Pivalic Acid | Tf₂O | 2-Pivaloyl-1-(2,2,2-trichloroethoxycarbonyl)pyrrole | 85 | |
| Benzoic Acid | Tf₂O | 2-Benzoyl-1-(2,2,2-trichloroethoxycarbonyl)pyrrole | 82 | [5] |
Deprotection: The Troc group is conveniently removed under reductive conditions, typically with zinc dust in acetic acid, providing the N-H pyrrole in good yield.[5]
Silyl-Based Protecting Groups: Mild and Versatile
1. 2-(Trimethylsilyl)ethoxymethyl (SEM) Group:
The SEM group is a versatile protecting group that is stable under a variety of reaction conditions, including those employed for Suzuki-Miyaura coupling reactions.[8] While less explored specifically for directing acylation regioselectivity in a comparative context with sulfonyl and alkoxycarbonyl groups, its stability makes it a valuable option for multi-step syntheses.
Deprotection: The SEM group is readily cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[8]
Experimental Protocols
General Procedure for C2-Acylation of N-Troc-Protected Pyrrole
To a solution of N-Troc-pyrrole (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere is added triflic anhydride (1.2 equiv) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-acyl-N-Troc-pyrrole.[5]
General Procedure for C3-Acylation of N-Tosyl-Protected Pyrrole
To a solution of N-tosylpyrrole (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere is added triflic anhydride (1.2 equiv) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, monitoring the isomerization from the 2-acyl to the 3-acyl product by TLC or NMR. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-acyl-N-tosylpyrrole.[5]
Visualization of Synthetic Strategies
Figure 1. A flowchart illustrating the divergent synthesis of 2-acyl and 3-acylpyrroles based on the choice of N-protecting group.
Conclusion and Future Outlook
The strategic selection of an N-protecting group is paramount for achieving high regioselectivity in the acylation of pyrroles. Electron-withdrawing N-sulfonyl groups, such as tosyl, provide a reliable route to 3-acylpyrroles via an isomerization mechanism. In contrast, N-alkoxycarbonyl protecting groups, particularly the robust Troc group, offer excellent selectivity for the formation of 2-acylpyrroles. This regiocomplementarity provides synthetic chemists with a powerful toolkit for the targeted synthesis of substituted pyrrole derivatives.
Future research in this area will likely focus on the development of new protecting groups that offer even greater control over reactivity and can be removed under milder and more orthogonal conditions. Furthermore, the application of these protecting group strategies in the synthesis of complex, biologically active molecules will continue to be a major driving force in the field.
References
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Pyrrole Protection. (2022). ResearchGate. [Link]
-
Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. (n.d.). Canadian Science Publishing. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). ACS Publications. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Sciforum. [Link]
-
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-
Synthesis of N‑alkoxycarbonyl Pyrroles from O‑Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). ResearchGate. [Link]
-
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A Comparative Guide to the Biological Activity Screening of 3-Butanoyl-1-tosylpyrrole Derivatives
This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds: 3-Butanoyl-1-tosylpyrrole derivatives. We will delve into the scientific rationale for exploring these molecules, present detailed experimental protocols for their evaluation, and compare their potential efficacy against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize new therapeutic agents.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a butanoyl group at the 3-position and a tosyl group at the 1-position of the pyrrole ring creates a unique chemical entity with the potential for novel biological interactions. The carbonyl group within the butanoyl moiety and the sulfonyl group of the tosyl substituent are known to be key pharmacophores that can modulate biological activity.[3][4] This guide outlines a systematic approach to screen these derivatives for anticancer, antimicrobial, and anti-inflammatory activities.
Experimental Design & Rationale
A tiered screening approach is recommended to efficiently evaluate the biological potential of the this compound derivatives. This involves initial broad screening against a panel of cancer cell lines and microbial strains, followed by more specific secondary assays for promising candidates.
Anticancer Activity Screening
The initial assessment of anticancer potential will be conducted using a cytotoxicity assay against a panel of human cancer cell lines. This provides a broad overview of the compounds' ability to inhibit cell proliferation.
Rationale for Cell Line Selection:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, representative of a common cancer type.
-
HepG-2 (Hepatocellular Carcinoma): Represents liver cancer, a major global health concern.
-
Panc-1 (Pancreatic Carcinoma): A notoriously difficult-to-treat cancer, making the identification of new effective agents a high priority.[5]
Comparative Compound:
-
Doxorubicin: A widely used chemotherapeutic agent, will serve as a positive control to benchmark the cytotoxicity of the novel derivatives.
Antimicrobial Activity Screening
The antimicrobial potential will be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Rationale for Microbial Strain Selection:
-
Staphylococcus aureus (Gram-positive bacterium): A common cause of skin, respiratory, and bloodstream infections, with many strains exhibiting antibiotic resistance.
-
Escherichia coli (Gram-negative bacterium): A frequent cause of urinary tract infections and gastroenteritis.
-
Candida albicans (Fungal pathogen): A common cause of opportunistic fungal infections.
Comparative Compounds:
-
Vancomycin (for S. aureus): A standard-of-care antibiotic for Gram-positive infections.
-
Ciprofloxacin (for E. coli): A broad-spectrum antibiotic commonly used for Gram-negative infections.
-
Fluconazole (for C. albicans): A widely used antifungal agent.
Anti-inflammatory Activity Screening
The anti-inflammatory potential will be evaluated by assessing the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Rationale for Target Selection:
-
COX-2: An inducible enzyme that plays a key role in the inflammatory cascade. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[6]
Comparative Compound:
-
Celecoxib: A well-established selective COX-2 inhibitor, will be used as a positive control.[7]
Experimental Protocols
Anticancer Screening: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Actively respiring cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7, HepG-2, and Panc-1 cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and Doxorubicin (positive control) for 72 hours.[9]
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[9]
-
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits 50% of cell growth) for each compound.
Antimicrobial Screening: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives and control antibiotics in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (approximately 5 × 10⁵ CFU/mL).[11]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[11]
Anti-inflammatory Screening: COX-2 Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX-2.[12]
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute the human recombinant COX-2 enzyme and prepare the assay buffer and probe solution as per the manufacturer's instructions.[13]
-
Inhibitor Addition: Add the this compound derivatives and Celecoxib (positive control) to the wells of a 96-well plate.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.[7]
-
Incubation: Incubate the plate for a specified time to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.[14]
-
Fluorescence Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) over time.
-
Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound and determine the IC50 value.
Data Presentation & Comparison
The results of the screening assays should be compiled into clear and concise tables to facilitate comparison between the novel derivatives and the standard compounds.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives
| Compound | MCF-7 | HepG-2 | Panc-1 |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| Doxorubicin |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound | S. aureus | E. coli | C. albicans |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| Vancomycin | N/A | N/A | |
| Ciprofloxacin | N/A | N/A | |
| Fluconazole | N/A | N/A |
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of this compound Derivatives
| Compound | COX-2 Inhibition IC50 (µM) |
| Derivative 1 | |
| Derivative 2 | |
| Derivative 3 | |
| Celecoxib |
Structure-Activity Relationship (SAR) Analysis
A critical component of this guide is the interpretation of the screening data to establish a structure-activity relationship (SAR). By correlating the structural modifications of the this compound derivatives with their observed biological activities, we can identify key molecular features that contribute to potency and selectivity.[15][16] This analysis will guide the rational design of next-generation compounds with improved therapeutic potential.
Conclusion
This guide provides a robust and scientifically grounded framework for the initial biological evaluation of this compound derivatives. The outlined protocols are based on established and validated methodologies, ensuring the generation of reliable and comparable data. By systematically screening for anticancer, antimicrobial, and anti-inflammatory activities and performing a thorough SAR analysis, researchers can effectively identify promising lead compounds for further preclinical development. The inherent versatility of the pyrrole scaffold suggests that this novel class of derivatives holds significant promise for the discovery of new therapeutic agents.[17]
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Safety Operating Guide
A-Scientist's Guide to the Proper Disposal of 3-Butanoyl-1-tosylpyrrole: Ensuring Safety and Compliance
As a Senior Application Scientist, it is my priority to equip fellow researchers with the knowledge to handle and dispose of chemical reagents not just effectively, but with the utmost attention to safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 3-Butanoyl-1-tosylpyrrole, moving beyond a simple checklist to explain the rationale behind each procedural step.
Understanding the Hazard Profile of this compound
-
Pyrrole Derivatives: Pyrrole itself is a flammable liquid and can be toxic if swallowed or inhaled.[1] Many pyrrole derivatives are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE) and to avoid generating dust or vapors.[3]
-
Tosyl Group: The tosyl group is derived from p-toluenesulfonyl chloride, which is a corrosive solid that can cause severe skin burns and eye damage.[4][5] It is also known to be harmful to aquatic life.[6]
Given this information, this compound should be treated as a hazardous substance. All waste generated from its use must be considered hazardous waste and handled accordingly.[7][8]
The Cardinal Rule: Waste Segregation
The first and most critical step in proper chemical disposal is the strict segregation of waste streams. Never mix this compound waste with other chemical waste unless their compatibility is certain. Improper mixing can lead to dangerous reactions.
Table 1: Waste Container and Labeling Requirements
| Waste Type | Recommended Container | Essential Label Information |
| Solid Waste (e.g., contaminated gloves, weigh boats, paper towels) | Clearly labeled, sealed, and chemically resistant solid waste container. | "Hazardous Waste," "Solid," "this compound," Full Chemical Name, Date of Accumulation, Principal Investigator's Name and Contact Information. |
| Liquid Waste (e.g., reaction residues, contaminated solvents) | Clearly labeled, sealed, and chemically resistant liquid waste container (e.g., HDPE or glass). Do not fill beyond 75% capacity to allow for vapor expansion.[8] | "Hazardous Waste," "Liquid," "this compound," List of all components including solvents, Approximate concentrations, Date of Accumulation, Principal Investigator's Name and Contact Information. |
Step-by-Step Disposal Procedures
The following protocols are designed for the safe disposal of this compound in a laboratory setting.
A. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A flame-resistant lab coat should be worn.
B. Disposal of Solid Waste
-
Collection: Carefully place all solid waste contaminated with this compound into the designated solid hazardous waste container.[3]
-
Container Management: Ensure the container is kept closed when not in use.[1] Store in a designated and well-ventilated satellite accumulation area.[1]
C. Disposal of Liquid Waste
-
Collection: All liquid waste containing this compound must be collected in a dedicated liquid hazardous waste container.[9]
-
Avoid Sewer Disposal: Under no circumstances should this chemical be poured down the drain.[4][6][9] This is to prevent environmental contamination and potential damage to the sewer system.
-
Container Management: Keep the liquid waste container tightly sealed and stored in a secondary containment bin within a designated satellite accumulation area.[1][10]
D. Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual this compound.
-
Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
Final Cleaning: After the initial solvent rinse, the glassware can be washed with soap and water.
Emergency Spill Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the lab supervisor.[1][9]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[9] For solid spills, carefully sweep up the material to avoid generating dust.[6]
-
Collection: Place all contaminated absorbent material or swept-up solids into a designated hazardous waste container.[3][9]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound waste.
Final Disposal and Professional Consultation
The ultimate disposal of hazardous waste must be conducted by a licensed and certified hazardous waste disposal company.[11][12] Your institution's Environmental Health and Safety (EHS) department is your primary resource for arranging waste pickup and for any specific questions regarding local and federal regulations.
It is the responsibility of every researcher to be knowledgeable about the proper disposal procedures for the chemicals they handle. By adhering to these guidelines, you are not only ensuring your own safety but also contributing to a culture of safety and environmental stewardship within the scientific community.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
